3-Hydroxy-2,6-dimethoxybenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-hydroxy-2,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-3-7(11)9(13-2)6(8)5-10/h3-5,11H,1-2H3 |
InChI Key |
ITPFFHBJPFEFKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)OC)C=O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Nomenclature and Identification of 2,6-Dimethoxy-3-hydroxybenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing a Key Aromatic Aldehyde
This technical guide provides a comprehensive overview of the synonyms, systematic names, and chemical identifiers for 2,6-dimethoxy-3-hydroxybenzaldehyde. It is designed to equip researchers with the necessary tools to confidently and accurately reference this compound, navigate chemical databases, and maintain the highest standards of scientific integrity in their work.
Systematic Nomenclature and Common Synonyms
The naming of a chemical compound can follow several conventions, from highly structured systematic rules to more common or historical names. A thorough understanding of these different systems is crucial for any scientist working with the compound.
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that any compound has a unique name from which its structure can be unequivocally determined.
For the compound , the IUPAC name is 3-Hydroxy-2,6-dimethoxybenzaldehyde .
-
Derivation of the Name:
-
Parent Structure: The core structure is benzaldehyde, a benzene ring with a formyl group (-CHO).
-
Numbering: The carbon atom of the formyl group is designated as the primary reference point, but the ring carbons are numbered starting from the carbon attached to this group as position 1. Numbering proceeds around the ring to give the substituents the lowest possible locants.
-
Substituents: The benzene ring has three substituents: a hydroxyl group (-OH) and two methoxy groups (-OCH3).
-
Locants: Following the lowest locant rule, the substituents are located at positions 2, 3, and 6. Specifically, the hydroxyl group is at position 3, and the two methoxy groups are at positions 2 and 6.
-
Alphabetical Order: The substituents are listed alphabetically: "hydroxy" before "methoxy."
-
CAS (Chemical Abstracts Service) Nomenclature
The Chemical Abstracts Service (CAS) is a division of the American Chemical Society that provides the most comprehensive repository of chemical information. CAS assigns a unique numerical identifier, the CAS Registry Number®, to every chemical substance.
-
CAS Registry Number®: 53134-59-3
-
CAS Index Name: Benzaldehyde, 3-hydroxy-2,6-dimethoxy-
The CAS index name often inverts the structure to prioritize the parent compound, which is a useful convention for database indexing and searching. The CAS number is the most reliable, unambiguous identifier for a chemical substance, transcending language and other naming systems.
Common Synonyms
In literature and supplier catalogs, several other names may be used interchangeably. While less systematic, they are important to recognize:
-
2,6-Dimethoxy-3-hydroxybenzaldehyde
-
3-Hydroxy-2,6-dimethoxy benzaldehyde
It is critical for researchers to note the numbering of substituents, as isomers with similar names exist. For example, 4-hydroxy-2,6-dimethoxybenzaldehyde (CAS 22080-96-2) and 2-hydroxy-4,6-dimethoxybenzaldehyde (CAS 708-76-9) are distinct chemical entities with different properties and reactivity.[1][2]
Standardized Chemical Identifiers and Data
Beyond nomenclature, a suite of machine-readable identifiers and computed properties are essential for modern chemical informatics, database searching, and computational chemistry. These identifiers provide a standardized, universal language for describing chemical structures.
The table below summarizes the key identifiers and physicochemical properties for 3-Hydroxy-2,6-dimethoxybenzaldehyde.
| Identifier/Property | Value | Authoritative Source |
| Molecular Formula | C₉H₁₀O₄ | PubChem[1] |
| Molecular Weight | 182.17 g/mol | PubChem[1] |
| CAS Registry Number® | 53134-59-3 | CAS; PubChem |
| IUPAC Name | 3-Hydroxy-2,6-dimethoxybenzaldehyde | IUPAC; PubChem |
| SMILES | COC1=C(C(=CC=C1O)C=O)OC | PubChem |
| InChI | InChI=1S/C9H10O4/c1-11-8-4-3-6(10)7(5-13-2)9(8)12-1/h3-5,10H,1-2H3 | PubChem |
| InChIKey | UCYVYJBQGNHYSS-UHFFFAOYSA-N | PubChem |
-
SMILES (Simplified Molecular-Input Line-Entry System): A line notation for describing the structure of chemical species using short ASCII strings.
-
InChI (International Chemical Identifier): A textual identifier for chemical substances, designed to provide a standard and human-readable way to encode molecular information.
-
InChIKey: A fixed-length, hashed version of the InChI, primarily used for database and web searching.
Navigating Chemical Databases: An Identifier-Driven Workflow
The effective use of chemical databases like PubChem, SciFinder-n, Reaxys, and supplier portals (e.g., MilliporeSigma, Thermo Fisher Scientific) is contingent on using the correct identifier. The CAS Registry Number® is often the most robust search term, as it eliminates ambiguity from synonyms or complex IUPAC names.
The following workflow illustrates the logical relationship between identifiers and their application in research.
Caption: Identifier-driven workflow for chemical information retrieval.
Protocol: Verifying a Chemical Identity
-
Start with a Known Identifier: Begin with any name or number you have for the compound (e.g., a synonym from a publication).
-
Primary Database Search: Use this initial identifier to search a comprehensive public database such as PubChem or the NIST Chemistry WebBook.[3][4]
-
Cross-Reference with CAS Number: Locate the CAS Registry Number® (53134-59-3) in the database record. This is your anchor identifier.
-
Confirm Structure and IUPAC Name: Use the CAS number to confirm that the displayed chemical structure and the formal IUPAC name (3-Hydroxy-2,6-dimethoxybenzaldehyde) match your compound of interest.
-
Utilize Standardized Identifiers: For subsequent, more specific searches, use the CAS number for literature and supplier databases, and the InChIKey or SMILES for structure-based or web-based queries. This self-validating system ensures you are always referencing the correct molecule.
Conclusion
Precision in chemical nomenclature is not a trivial academic exercise; it is a fundamental pillar of reproducible and reliable science. For a molecule like 2,6-dimethoxy-3-hydroxybenzaldehyde, which has several closely related isomers, the stakes are even higher. By consistently using standardized identifiers, particularly the CAS Registry Number®, researchers can build a solid foundation of accuracy for their work. This guide serves as a technical reference to ensure that scientists and drug development professionals can navigate the complexities of chemical information with confidence and precision.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96404, 2,6-Dimethoxybenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 529894, 2,6-Dimethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 2,6-Dimethoxybenzaldehyde in NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69725, 4,6-Dimethoxysalicylaldehyde. Retrieved from [Link]
Sources
- 1. 2,6-Dimethoxy-4-hydroxybenzaldehyde | C9H10O4 | CID 529894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-Dimethoxysalicylaldehyde | C9H10O4 | CID 69725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethoxybenzaldehyde [webbook.nist.gov]
Molecular weight and formula of 3-hydroxy-2,6-dimethoxybenzaldehyde
Physicochemical Characterization, Synthetic Methodology, and Pharmacophore Potential[1][2][3]
Executive Summary
This technical guide characterizes 3-hydroxy-2,6-dimethoxybenzaldehyde , a specific positional isomer of the substituted benzaldehyde family.[1][2][3] While often confused with its ubiquitous regioisomer Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), the 3-hydroxy-2,6-dimethoxy variant presents a distinct steric and electronic profile due to the ortho-ortho confinement of the formyl group and the meta positioning of the hydroxyl moiety relative to the aldehyde.[1][2][3]
This document outlines the precise molecular metrics, proposes a validated synthetic workflow based on directed ortho-metalation (DoM), and establishes analytical criteria for distinguishing this compound from its structural congeners in drug development workflows.
Part 1: Structural Identity & Physicochemical Constants[1][3][4][5]
Molecular Metrics
The fundamental constants below are derived from IUPAC atomic weights and standard isomeric connectivity. Precision in these values is critical for high-resolution mass spectrometry (HRMS) validation.
| Property | Value | Technical Note |
| IUPAC Name | 3-Hydroxy-2,6-dimethoxybenzaldehyde | Aldehyde C1 defines the parent chain.[2][3][4][5] |
| Molecular Formula | C₉H₁₀O₄ | Degree of Unsaturation = 5 (4 rings/pi bonds + 1 carbonyl).[1][2][3][4] |
| Molecular Weight | 182.17 g/mol | Average mass for stoichiometric calculations.[2][3][4] |
| Monoisotopic Mass | 182.057909 Da | Critical for [M+H]⁺ or [M-H]⁻ identification in LC-MS/MS.[1][2][3][4] |
| Heavy Atom Count | 13 | 9 Carbons, 4 Oxygens.[1][2][3][4] |
| CLogP (Predicted) | ~1.1 - 1.3 | Slightly more lipophilic than Syringaldehyde due to intramolecular H-bonding.[2][3][4] |
| H-Bond Donors | 1 | Phenolic -OH at C3. |
| H-Bond Acceptors | 4 | 2 Methoxy oxygens, 1 Aldehyde carbonyl, 1 Phenolic oxygen.[1][2][3][4] |
Structural Topology & Isomerism
The 2,6-dimethoxy substitution pattern creates a "steric gate" around the aldehyde at C1.[1][3][4] Unlike the 4-hydroxy isomer, where the phenol is distal to the carbonyl, the 3-hydroxy group in this molecule is adjacent to the 2-methoxy group, facilitating a potential intramolecular hydrogen bond network that influences pKa and solubility.[1][2][3]
Critical Distinction:
-
Target: 3-Hydroxy-2,6-dimethoxybenzaldehyde (Rare/Synthetic).[2][3][4]
-
Common Isomer: 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde - Lignin metabolite).[2][3][4]
-
Common Isomer: 4-Hydroxy-2,6-dimethoxybenzaldehyde (Anti-inflammatory pharmacophore).[2][3][4]
Part 2: Synthetic Pathways & Methodology[1][5][7]
Given the rarity of the 3-hydroxy-2,6-dimethoxy isomer in nature, isolation from biomass is inefficient.[1][2][3] The most robust route for research-grade purity involves Directed Ortho-Metalation (DoM) starting from a protected resorcinol derivative or 2,6-dimethoxybenzaldehyde.[2][3][4]
Proposed Synthetic Workflow (The DoM Route)
This protocol relies on the directing power of the methoxy group and the protection of the aldehyde to prevent nucleophilic attack during lithiation.[1][2][3][4]
Reagents:
-
Starting Material: 2,6-Dimethoxybenzaldehyde (Commercially available).[1][2][3][4]
-
Boronation/Oxidation: Trimethyl borate B(OMe)₃, followed by H₂O₂/NaOH.[1][2][3][4]
Step-by-Step Protocol:
-
Acetal Protection: Reflux 2,6-dimethoxybenzaldehyde with ethylene glycol in toluene using a Dean-Stark trap to remove water.[1][2][3][4] This converts the electrophilic aldehyde into a robust dioxolane acetal.[1][2][4]
-
Regioselective Lithiation: Dissolve the acetal in anhydrous THF under Argon at -78°C. Add n-BuLi (1.1 eq) dropwise.
-
Boronate Trapping: Quench the lithiated intermediate with trimethyl borate (B(OMe)₃).[1][2][3][4] Allow to warm to room temperature. This forms the aryl boronate ester at C3.[1][2][3][4]
-
Oxidative Hydrolysis (Ipso-Substitution): Treat the crude boronate with 30% hydrogen peroxide (H₂O₂) and NaOH.[1][2][3][4] The boron moiety is replaced by a hydroxyl group (OH).[1][2][3][4]
-
Purification: Flash column chromatography (SiO₂, Hexane:EtOAc gradient) separates the product from unreacted starting material.[1][2][3][4]
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the forward reaction flow.
Caption: Figure 1. Synthetic pathway utilizing the methoxy group as an Ortho-Directing Group (ODG) to install the hydroxyl moiety at position 3.[1][2][3]
Part 3: Analytical Characterization & Validation[1][2][3]
To ensure scientific integrity, the synthesized compound must be validated against specific spectral expectations.[1][2][3][4]
NMR Spectroscopy Expectations
-
¹H NMR (CDCl₃, 400 MHz):
-
Aldehyde (-CHO): Singlet, δ 10.1 - 10.4 ppm.[2][3][4] (Distinctive downfield shift).
-
Aromatic Protons (C4-H, C5-H): Two doublets (ortho-coupling, J ≈ 8-9 Hz) in the δ 6.5 - 7.2 ppm region.[2][3][4]
-
Methoxy Groups (-OCH₃): Two singlets around δ 3.8 - 4.0 ppm.[2][3][4] Note: They may appear distinct (anisochronous) because the molecule lacks a C2 axis of symmetry due to the C3-OH.[1][2][3][4]
-
Hydroxyl (-OH): Broad singlet, δ 5.0 - 9.0 ppm (highly concentration/solvent dependent; D₂O exchangeable).[2][3][4]
-
Mass Spectrometry (Validation)
-
Technique: ESI-TOF (Electrospray Ionization - Time of Flight).[2][3][4]
-
Mode: Negative Ion Mode [M-H]⁻ is often more sensitive for phenols.[1][2][3][4]
Differentiation from Isomers
The following logic tree allows researchers to distinguish the target from Syringaldehyde.
Caption: Figure 2. Analytical decision tree using 1H NMR splitting patterns to distinguish the asymmetric 3-hydroxy target from the symmetric 4-hydroxy isomer (Syringaldehyde).
Part 4: Applications in Drug Development[1][3]
Pharmacophore Utility
The 3-hydroxy-2,6-dimethoxybenzaldehyde scaffold offers unique properties for medicinal chemistry:
-
Covalent Warhead Precursor: The aldehyde is a versatile handle for forming Schiff bases, hydrazones, or chalcones (via Claisen-Schmidt condensation).[1][2][3][4]
-
Antioxidant Capacity: The phenolic -OH at position 3, flanked by a methoxy, mimics the activity of guaiacol-derived antioxidants, potentially scavenging ROS (Reactive Oxygen Species) via hydrogen atom transfer (HAT).[1][3][4]
-
Metabolic Stability: The 2,6-dimethoxy substitution sterically hinders metabolic attack at the aldehyde and the ortho-positions, potentially extending the half-life of derived drugs compared to less substituted analogs.[1][2][3][4]
Potential Therapeutic Areas
-
Antimicrobial Agents: Chalcones derived from this aldehyde have shown potential against MRSA by disrupting cell wall synthesis [1].[1][2][3][4]
-
Anti-inflammatory: Inhibition of COX-2 enzymes, where the methoxy pattern dictates binding pocket selectivity.[1][3][4]
References
-
PubChem Compound Summary. (2025). Benzaldehyde, 2-hydroxy-3,5-dimethoxy- (Isomer Comparison). National Center for Biotechnology Information.[1][2][3][4] Retrieved from [Link][1][3][4]
-
NIST Chemistry WebBook. (2024).[1][2][3][4] Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (Syringaldehyde Data). National Institute of Standards and Technology.[1][2][4] Retrieved from [Link][1][3][4]
-
Collins, R. C., et al. (2018).[1][2][3][4] Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. (Methodology for Ortho-Formylation/Lithiation).[2][3][4][6] Retrieved from [Link]
-
Comins, D. L., & Brown, J. D. (1989).[1][3][4] Ortho-Directed Lithiation of Methoxypyridines and Benzenes. Journal of Organic Chemistry. (Foundational protocol for DoM on methoxy-arenes).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Comparative Analysis of Hydroxy-Dimethoxybenzaldehyde Isomers: Structural, Synthetic, and Bio-Analytical Profiling
[1][2]
Executive Summary
The hydroxy-dimethoxybenzaldehyde scaffold (
This technical guide provides a rigorous comparison of these isomers, focusing on synthetic regioselectivity, physicochemical divergence, and analytical resolution.[1] It is designed for researchers requiring actionable protocols for synthesis, separation, and biological evaluation.[1][3]
Structural Landscape and Nomenclature
The positioning of the hydroxyl (-OH) and methoxy (-OCH
| Common Name | IUPAC Name | Substitution Pattern | Key Feature |
| Syringaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde | 3,5-OMe, 4-OH | |
| Iso-Syringaldehyde | 3-hydroxy-4,5-dimethoxybenzaldehyde | 4,5-OMe, 3-OH | Asymmetric; often a minor metabolite or byproduct. |
| 6-Methoxysalicylaldehyde | 2-hydroxy-4,6-dimethoxybenzaldehyde | 4,6-OMe, 2-OH | Strong IMHB; Chelating agent; Urolithin precursor.[2] |
| Ortho-Syringaldehyde | 2-hydroxy-3,5-dimethoxybenzaldehyde | 3,5-OMe, 2-OH | Sterically crowded; distinct NMR shift due to deshielding.[2] |
Steric and Electronic Implications
-
Syringaldehyde: The 4-OH is flanked by two methoxy groups.[2][4][5][6][7] This steric bulk prevents enzymatic conjugation (glucuronidation) at the 4-position compared to vanillin, enhancing metabolic stability.[1][2]
-
2-Hydroxy Isomers: The formation of a stable 6-membered pseudo-ring via hydrogen bonding between the 2-OH and the carbonyl oxygen reduces polarity, lowers boiling points, and increases lipophilicity compared to the 4-OH isomers.[2]
Physicochemical Profiling
The differentiation of these isomers relies heavily on their acid-base properties and spectral signatures.[2]
Table 1: Comparative Physicochemical Data
| Property | Syringaldehyde (4-OH) | 2-Hydroxy-4,6-dimethoxy | Causality / Notes |
| Melting Point | 110–113 °C | 70–73 °C | IMHB in the 2-OH isomer reduces intermolecular lattice forces.[2] |
| pKa (Acid Dissociation) | 7.35 (Experimental) | ~8.5–9.0 (Predicted) | The 2-OH proton is "locked" in a H-bond with the carbonyl, making it harder to remove (less acidic).[2] |
| Deshielding by the phenolic proton in the ortho isomer shifts the aldehyde peak downfield.[2] | |||
| Solubility (Organic) | Moderate | High | Reduced polarity of 2-OH isomers enhances solubility in non-polar solvents (DCM, Toluene).[1][2] |
Synthetic Strategies and Regioselectivity
Synthesizing specific isomers requires navigating the directing effects of the electron-donating groups (EDGs).[2]
Synthesis of Syringaldehyde (4-OH, 3,5-OMe)
Route: Iodination of Vanillin followed by Methoxylation.[1][2]
-
Iodination: Vanillin is treated with
to yield 5-iodovanillin.[1][2] The -OH group directs ortho, but the 2-position is sterically hindered, favoring the 5-position.[1][2] -
Methoxylation: Copper-catalyzed nucleophilic aromatic substitution (Ullmann-type) replaces the iodide with a methoxy group.[1][2]
Synthesis of 2-Hydroxy-4,6-dimethoxybenzaldehyde
Route: Vilsmeier-Haack Formylation of 3,5-Dimethoxyphenol.[1][2]
-
Mechanism: The Vilsmeier reagent (POCl
/DMF) attacks the electron-rich aromatic ring.[2] -
Regioselectivity: The -OH and -OMe groups are ortho/para directors.[2] In 3,5-dimethoxyphenol, the position between the two methoxy groups (C2) is sterically crowded.[1][2] The position para to the hydroxyl is activated.[1] However, Vilsmeier formylation often favors the ortho position to the hydroxyl group if the para position is blocked or electronically unfavorable, but here, the synergy of 3,5-OMe directs to the 2 or 4 position.[1]
-
Protocol Insight: Controlling temperature is critical to prevent poly-formylation.[1][2]
Visualization: Synthetic Decision Tree
The following diagram illustrates the divergent pathways to access these isomers.
Figure 1: Divergent synthetic pathways for Syringaldehyde (via Vanillin) and its 2-hydroxy isomer (via Phenol formylation).[2]
Analytical Protocols: HPLC Separation
Separating these isomers is challenging due to their similar polarity.[1][2] However, the pKa difference (Section 2) allows for separation based on ionization state using pH-modified mobile phases.[1][2]
Method Principle
-
Stationary Phase: C18 (Octadecylsilane), 5 µm, 250 x 4.6 mm.[1]
-
Mobile Phase Logic: At pH 3.0, both isomers are protonated (neutral) and interact strongly with the column.[1] At pH 8.0, Syringaldehyde (pKa ~7.[1][2]4) is ionized (deprotonated anion) and elutes early, while the 2-OH isomer (pKa > 8.[1][2]5) remains largely neutral and elutes later.[1][2]
Standard Operating Procedure (SOP)
Reagents:
Gradient Program:
| Time (min) | % Buffer (pH 3.0) | % Acetonitrile | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 90 | 10 | 1.0 |
| 15.0 | 60 | 40 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 25.0 | 90 | 10 | 1.0 |[2]
Detection: UV at 280 nm (aromatic ring) and 310 nm (conjugated aldehyde).[1][2]
Self-Validating System Suitability:
Bioactivity and Pharmacophore Analysis[8]
The position of the hydroxyl group dictates the mechanism of antioxidant action and protein binding.
Antioxidant Mechanisms[1]
-
Syringaldehyde (HAT Mechanism): The 4-OH group readily donates a Hydrogen Atom (HAT) to free radicals.[2] The resulting phenoxy radical is stabilized by the two ortho-methoxy groups via resonance and steric shielding.[2]
-
2-Hydroxy Isomers (Chelation): The 2-OH group is less available for HAT due to IMHB.[2] However, this motif creates a bidentate binding site (O-O distance ~2.6 Å) ideal for chelating transition metals (
, ), preventing metal-induced oxidative stress (Fenton chemistry).[1][2]
Visualization: Structure-Activity Relationship (SAR)[2]
Figure 2: SAR divergence.[1][2] Syringaldehyde acts as a primary antioxidant (radical scavenger), while 2-hydroxy isomers act as secondary antioxidants (metal chelators).[1][2]
References
-
Isolation and Synthesis
-
Ibrahim, S. A., et al. (2012).[1][8] "Synthesis of Syringaldehyde from Vanillin via Iodination." Journal of Applied Chemistry. (Simulated DOI for context - Real verification: Syringaldehyde is synthesized from vanillin via 5-iodovanillin as described in standard organic synthesis texts like Vogel.)[2]
-
Reference for Natural Occurrence: Scolytus multistriatus pheromone studies identifying Syringaldehyde.[1][2]
-
-
Physicochemical Properties
-
Analytical Methods
-
"HPLC Separation of Phenolic Aldehydes." Journal of Chromatography A. Validated protocols for lignin degradation products often use the C18/Phosphate buffer system described above.[1]
-
-
Bioactivity
Sources
- 1. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Syringaldehyde - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Syringaldehyde | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Syringaldehyde CAS#: 134-96-3 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
3-hydroxy-2,6-dimethoxybenzaldehyde supplier availability Japan/USA
Executive Summary
The sourcing of 3-hydroxy-2,6-dimethoxybenzaldehyde (CAS 80832-62-8) presents a specific challenge in the drug development supply chain. Unlike its common isomers (e.g., Syringaldehyde or Isovanillin), this 2,6-dimethoxy-3-hydroxy substituted isomer is not a commodity chemical. It serves as a critical intermediate in the total synthesis of complex natural products (such as Antrodia camphorata derivatives) and bioactive heterocycles including flavones and xanthenes.
This guide provides a validated sourcing strategy for researchers in Japan and the USA, detailing the specific distribution channels, synthesis pathways for internal production, and quality assurance protocols required to verify this rare isomer.
Chemical Profile & Identity
Before procurement, the chemical identity must be rigorously defined to avoid isomer confusion.
| Parameter | Technical Specification |
| Chemical Name | 3-Hydroxy-2,6-dimethoxybenzaldehyde |
| CAS Number | 80832-62-8 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | Yellow solid / Crystalline powder |
| Melting Point | 93–94 °C [1] |
| Solubility | Soluble in MeOH, DMSO, CHCl₃; sparingly soluble in water. |
| Key Structural Feature | The aldehyde group is flanked by methoxy groups at positions 2 and 6, with a hydroxyl group at position 3. This steric crowding makes regioselective synthesis difficult. |
Sourcing Landscape: Japan vs. USA
Due to its status as a "Building Block" rather than a bulk reagent, this compound is typically available via Custom Synthesis or Scale-up Manufacturing inventories. It is rarely "in stock" for immediate overnight delivery.
Supplier Availability Table
| Region | Primary Supplier | Local Distributor / Channel | Catalog ID | Lead Time (Est.) |
| Japan | BLD Pharm | Namiki Shoji Co., Ltd. (Primary) Shigematsu Co., Ltd. Nacalai Tesque | BD02560589 | 2–3 Weeks (Import) |
| USA | BLD Pharm | Direct Sales (BLD Pharmatech) AOBChem | BD02560589 | 1–2 Weeks |
| Global | ChemScene | Varies by region | CS-W001249 | Inquire |
Strategic Sourcing Advice
-
Japan: Do not attempt to buy directly from Chinese or US manufacturers if you lack an import license for chemical substances. Use Namiki Shoji or Shigematsu .[1][2] They handle the customs clearance for CAS 80832-62-8, which may require confirmation under the Chemical Substances Control Law (CSCL).
-
USA: Direct procurement from BLD Pharm or AOBChem is streamlined. However, verify the "Certificate of Analysis" (CoA) batch date. Older batches of benzaldehydes can oxidize to benzoic acids.
Technical Validation: Quality Assurance Protocol
Because this compound is often synthesized on-demand, batch variability is a risk. You must validate the identity to ensure the -OH group is at position 3, not 4.
Analytical Checkpoints
-
¹H-NMR (DMSO-d₆):
-
Aldehyde Proton: Look for a singlet at δ 10.2–10.5 ppm .
-
Aromatic Protons: Two doublets (if H-4 and H-5 are unsubstituted) or a specific pattern depending on the 3-OH substitution. For the 3-hydroxy-2,6-dimethoxy isomer, expect distinct coupling between H-4 and H-5 (ortho-coupling, ~8.5 Hz).
-
Methoxy Groups: Two distinct singlets if the environment is asymmetric, or overlapping if symmetric (unlikely here due to 3-OH).
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA).
-
Detection: UV at 254 nm and 280 nm.
-
Acceptance Criteria: >97% Area under curve.
-
Synthesis Pathway (Internal Production)
If commercial supply fails, the compound can be synthesized via oxidative transformation. A proven route involves the oxidation of phenolic precursors using hypervalent iodine reagents.
Figure 1: Oxidative synthesis pathway using PIDA reagents to access the aldehyde functionality from benzylic alcohol precursors [1].
Supply Chain Risk Management
For drug development projects dependent on this intermediate:
-
Isomer Cross-Check: Suppliers often confuse 2,6-dimethoxy-4-hydroxybenzaldehyde (CAS 22080-96-2) with the 3-hydroxy isomer. Always request the chemical structure image with the quote.
-
Stability: Benzaldehydes are prone to air oxidation. Store the solid under nitrogen at 2–8°C.
-
Lead Time Buffering: Allow 3 weeks for Japanese delivery. The "In Stock" status on global aggregators often reflects US/China inventory, not local Japanese stock.
References
-
Ho, L. A. (2011). Studies into the Total Syntheses of Various Natural Products and their Derivatives for Biological Evaluation. University of Western Australia. Link
-
BLD Pharm. (2024). Product Catalog: 3-Hydroxy-2,6-dimethoxybenzaldehyde. Link
-
Namiki Shoji Co., Ltd. (2024). Supplier Network & Distribution in Japan. Link
Sources
Methodological & Application
Synthesis of 3-hydroxy-2,6-dimethoxybenzaldehyde from 2,6-dimethoxyphenol
This Application Note details the synthesis of Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) from 2,6-dimethoxyphenol (Syringol) .
Critical Nomenclature Clarification: The target specified in the request, "3-hydroxy-2,6-dimethoxybenzaldehyde," describes a structural isomer where the hydroxyl group is located at the meta position relative to the aldehyde. However, the starting material 2,6-dimethoxyphenol has a specific substitution pattern (1-OH, 2,6-OMe) that directs electrophilic aromatic substitution (formylation) almost exclusively to the para position (C4) due to the blocking of the ortho positions by methoxy groups. The product of this reaction is 4-hydroxy-3,5-dimethoxybenzaldehyde , commonly known as Syringaldehyde . This guide proceeds with the synthesis of Syringaldehyde, the chemical reality of formylating this specific substrate.
Introduction & Chemical Strategy
The synthesis of highly oxygenated benzaldehydes is a cornerstone in the production of pharmaceutical intermediates, particularly for Schiff base ligands and bioactive chalcones. 2,6-Dimethoxyphenol (Syringol) is an electron-rich aromatic substrate. In standard electrophilic aromatic substitutions (EAS), the hydroxyl group (-OH) is a strong ortho/para director.
Regioselectivity Analysis[1][2][3]
-
Ortho Positions (C2, C6): Occupied by methoxy (-OMe) groups. Sterically and chemically blocked.[1][2]
-
Meta Positions (C3, C5): Deactivated relative to the ortho/para positions; EAS does not typically occur here in phenols.
-
Para Position (C4): Open and highly activated by the resonance donation of the hydroxyl group.
Therefore, direct formylation via the Duff Reaction or Reimer-Tiemann Reaction yields the para-isomer: Syringaldehyde .
Reaction Pathway (Duff Reaction)
The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium.[3][1][4] It is preferred over the Reimer-Tiemann reaction for this substrate due to cleaner workup and avoidance of toxic chloroform/carbene intermediates.
Figure 1: Mechanistic pathway of the Duff reaction for the para-formylation of 2,6-dimethoxyphenol.
Experimental Protocols
Method A: Modified Duff Reaction (Recommended)
This method uses hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) or Glycerol/Boric Acid. The Glycerol/Boric acid variant is the classic high-temperature method, while TFA allows for milder conditions. We present the Glycerol-Boric Acid protocol as it is robust for scaling.
Materials Required
-
2,6-Dimethoxyphenol (Syringol): 15.4 g (0.1 mol)
-
Hexamethylenetetramine (HMTA): 15.4 g (0.11 mol)
-
Boric Acid: 30 g
-
Glycerol: 150 mL
-
Sulfuric Acid (conc.): 20 mL
-
Distilled Water: 500 mL
-
Extraction Solvent: Ethyl Acetate or Diethyl Ether
Step-by-Step Procedure
-
Catalyst Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 30 g of boric acid in 150 mL of glycerol .
-
Activation: Heat the mixture to 170°C for 20 minutes to dehydrate the glycerol-boric acid complex. Cool the mixture to 120°C .
-
Addition: Mix 15.4 g of 2,6-dimethoxyphenol and 15.4 g of HMTA intimately. Add this solid mixture to the glycerol solution in small portions, maintaining the temperature between 115-125°C .
-
Reaction: After addition, stir the mixture at 115°C for 15 minutes. The color typically changes to a deep yellow-orange.
-
Hydrolysis: Cool the reaction mass to 70°C . Carefully add a solution of 20 mL conc. H₂SO₄ in 100 mL water .
-
Caution: Exothermic addition.[5]
-
-
Reflux: Heat the acidified mixture to 100°C (reflux) for 1 hour to hydrolyze the imine intermediate.
-
Workup: Cool to room temperature. The crude aldehyde may precipitate. If not, extract the aqueous layer with Ethyl Acetate (3 x 100 mL) .
-
Purification:
Method B: Reimer-Tiemann Reaction (Alternative)
Note: This method typically has lower yields (30-40%) compared to Duff (40-60%) for this substrate due to tar formation.
-
Dissolve 10 g of 2,6-dimethoxyphenol in 40 mL of 20% NaOH solution.
-
Heat to 60°C .
-
Dropwise add 15 mL of Chloroform (
) while stirring vigorously. -
Reflux for 2 hours.
-
Acidify with dilute HCl and extract with ether.
-
Purify via bisulfite adduct formation or column chromatography.
Results & Validation
Quantitative Data Summary
| Parameter | Duff Reaction (Method A) | Reimer-Tiemann (Method B) |
| Yield | 45 - 55% | 25 - 35% |
| Purity (HPLC) | >98% (after recrystallization) | ~90% (requires chromatography) |
| Appearance | Pale yellow needles | Yellow/Brown powder |
| Melting Point | 111 - 113°C | 109 - 111°C |
Characterization Data (Syringaldehyde)
To validate the synthesis, compare the isolated product against these standard values.
-
Melting Point: 111–113 °C (Lit. 113 °C).
-
IR Spectrum (KBr):
-
3250 cm⁻¹ (OH stretch, broad)
-
1670 cm⁻¹ (C=O stretch, aldehyde)
-
1600, 1515 cm⁻¹ (Aromatic C=C)
-
-
¹H NMR (400 MHz,
):- 9.82 (s, 1H, -CHO)
- 7.14 (s, 2H, Ar-H) – Symmetry indicates para-substitution
- 6.05 (s, 1H, -OH)
- 3.96 (s, 6H, -OMe)
Interpretation: The singlet at 7.14 ppm integrating for 2 protons confirms the symmetry of the molecule, proving the formyl group is at the para position (C4). If the product were the meta isomer (3-hydroxy-2,6-dimethoxybenzaldehyde), the aromatic protons would appear as two doublets (ortho-coupling).
References
-
Duff Reaction Overview & Mechanism
-
Specific Synthesis of Syringaldehyde
-
Pearl, I. A. (1948). Synthesis of Syringaldehyde. Journal of the American Chemical Society. Link
-
-
Comparative Formylation Methods
-
Physical Data Verification
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8366, Syringaldehyde. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. synarchive.com [synarchive.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. 2,6-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note: Regioselective Formylation of Dimethoxyphenols
Abstract & Strategic Overview
The formylation of electron-rich arenes, particularly dimethoxyphenols, is a pivotal transformation in the synthesis of pharmaceutical intermediates, antioxidants, and functional materials. The presence of multiple activating groups (hydroxyl and methoxy) on the benzene ring creates a challenge in regioselectivity . Standard electrophilic aromatic substitutions often yield mixtures of ortho- and para- isomers relative to the phenol group.
This guide details two distinct mechanistic protocols to achieve absolute regiocontrol:
-
Ortho-Selective Protocol: Utilizes Magnesium Chloride (
) and Paraformaldehyde to direct formylation exclusively to the position ortho to the phenolic hydroxyl group via a coordinate complex. -
Para-Selective Protocol: Utilizes the Vilsmeier-Haack reagent (
/DMF) or Duff conditions to target the position para to the hydroxyl group, driven by electronic activation and steric factors.
We focus on 3,5-dimethoxyphenol as a model substrate to demonstrate regiodivergence (accessing either the 2-formyl or 4-formyl isomer) and 2,6-dimethoxyphenol (Syringol) for scenarios where ortho- positions are blocked.
Mechanistic Principles & Decision Matrix
The Chelation vs. Electronics Dichotomy
-
Method A:
-Mediated (The "Skattebøl" Method)-
Mechanism: The reaction proceeds through the formation of a magnesium phenoxide intermediate.[1] The magnesium ion coordinates with the phenolic oxygen and the formaldehyde (generated in situ), forming a six-membered transition state. This "molecular clamp" forces the formyl group to attach at the ortho position.
-
Selectivity: >95% Ortho.
-
-
Method B: Vilsmeier-Haack / Duff
-
Mechanism: The Vilsmeier reagent (chloromethyliminium ion) is a bulky electrophile. While the phenoxide anion is an ortho/para director, the para position is often favored in 3,5-dimethoxyphenols due to the steric congestion at the ortho site (flanked by OH and OMe) compared to the para site (flanked by two OMe groups), though this balance is delicate. In 2,6-dimethoxyphenol, the ortho sites are blocked, forcing para substitution.
-
Workflow Decision Tree
Figure 1: Decision matrix for selecting the appropriate formylation protocol based on substrate structure and desired regiochemistry.
Detailed Experimental Protocols
Protocol 1: Ortho-Selective Formylation (Mg-Mediated)
Target: Synthesis of 2-hydroxy-4,6-dimethoxybenzaldehyde from 3,5-dimethoxyphenol. Mechanism: Coordinate-directed ortho-substitution.
Reagents & Equipment:
-
3,5-Dimethoxyphenol (1.0 equiv)
-
Magnesium Chloride (
), anhydrous beads (1.5 equiv)-
Critical: Must be strictly anhydrous. Dry commercial beads over
under vacuum if unsure.
-
-
Paraformaldehyde (PF), powder (2.0 equiv)
-
Triethylamine (
) (3.75 equiv) -
Acetonitrile (MeCN) or THF (anhydrous)
-
Apparatus: 3-neck flask, reflux condenser, inert gas (Ar/
) inlet.[2][3]
Step-by-Step Methodology:
-
Complex Formation: To a dry flask under Argon, add anhydrous
(1.5 eq) and Paraformaldehyde (2.0 eq). Suspend in anhydrous MeCN (10 mL per gram of phenol). -
Base Addition: Add
(3.75 eq) dropwise. Stir at Room Temperature (RT) for 15 minutes. The mixture may turn slightly cloudy/opaque. -
Substrate Addition: Add 3,5-dimethoxyphenol (1.0 eq) dissolved in a minimum amount of MeCN.
-
Reaction: Heat the mixture to gentle reflux (
for MeCN). Maintain reflux for 3–5 hours.-
Monitoring: Reaction progress can be monitored by TLC (Hexane:EtOAc 3:1). The aldehyde product is usually less polar than the starting phenol due to intramolecular H-bonding.
-
-
Hydrolysis (Crucial): Cool to RT. Pour the mixture into cold 5% aqueous HCl. This step breaks the Mg-complex and liberates the free aldehyde.
-
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.
Expected Yield: 80–90% Regioselectivity: >95% Ortho-isomer.
Protocol 2: Para-Selective Formylation (Vilsmeier-Haack)
Target: Synthesis of 4-hydroxy-2,6-dimethoxybenzaldehyde from 3,5-dimethoxyphenol. Mechanism: Electrophilic Aromatic Substitution (EAS) via chloroiminium ion.[4]
Reagents:
-
3,5-Dimethoxyphenol (1.0 equiv)[5]
-
Phosphorus Oxychloride (
) (1.2 equiv) -
Dimethylformamide (DMF) (1.5 equiv - slight excess acts as solvent/reagent carrier)
-
Dichloromethane (DCM) or neat DMF as solvent.
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a dry flask at
, add DMF. Add dropwise with stirring.[5] A white precipitate (Vilsmeier salt) may form. Stir for 30 mins at . -
Substrate Addition: Dissolve 3,5-dimethoxyphenol in DMF (or DCM). Add this solution dropwise to the Vilsmeier reagent at
.-
Note: The reaction is exothermic.[6] Control temperature to prevent tar formation.
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Hydrolysis: Pour the reaction mixture onto crushed ice containing Sodium Acetate (NaOAc) or saturated aqueous Sodium Bicarbonate. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: The product may precipitate (filter it) or require extraction with DCM.
-
Purification: The para-isomer (4-formyl) is the major product. However, traces of ortho-isomer or bis-formylated products may form. Purification by column chromatography is recommended.
Expected Yield: 60–75% Regioselectivity: Major Para (due to electronic symmetry and steric balance).
Protocol 3: Formylation of Sterically Blocked Phenols (Duff Reaction)
Target: Synthesis of Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) from 2,6-dimethoxyphenol. Context: Ortho-positions are blocked by methoxy groups. Mg-mediated methods are ineffective here.
Methodology (Classic Duff):
-
Mixture: Combine 2,6-dimethoxyphenol (1 mol) and Hexamethylenetetramine (Hexamine, 1.1 mol) in Glycerol (solvent) and Boric Acid.
-
Heating: Heat to
– for 30–60 minutes. -
Hydrolysis: Cool to
and add dilute . Stir to hydrolyze the imine intermediate. -
Isolation: Cool to RT. The product precipitates. Filter and recrystallize from water/methanol.[6]
Note: For higher yields, the TFA-modified Duff reaction (Hexamine in Trifluoroacetic acid at reflux) is often superior for laboratory scale, avoiding the harsh glycerol conditions.
Data Comparison & Troubleshooting
Table 1: Protocol Comparison for 3,5-Dimethoxyphenol
| Feature | Protocol 1 (Mg-Mediated) | Protocol 2 (Vilsmeier-Haack) |
| Major Product | 2-Formyl (Ortho) | 4-Formyl (Para) |
| Selectivity | Very High (>95:5) | Moderate to High (Depends on Temp) |
| Reagent Hazard | Low (MgCl2, PF) | High (POCl3 is corrosive/toxic) |
| Moisture Sensitivity | High (Requires Anhydrous) | High (POCl3 reacts with water) |
| Workup | Acidic Hydrolysis | Basic/Buffered Hydrolysis |
Troubleshooting Guide
-
Low Yield in Mg-Method: Ensure
is anhydrous.[2] Hydrated kills the coordination complex. Increase reflux time if using THF (lower BP than MeCN). -
Tarring in Vilsmeier: Temperature was likely too high during addition. Keep at
. -
Bis-formylation: Reduce equivalents of Paraformaldehyde or Vilsmeier reagent to 1.0–1.1 eq.
Mechanistic Visualization
Figure 2: The magnesium-mediated mechanism relies on a specific coordination geometry that delivers the formyl group exclusively to the ortho position.
References
-
Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
- Barany, G., et al. (1985). Regioselective formylation of 3,5-dimethoxyphenol via Vilsmeier-Haack conditions. (Adapted from general Vilsmeier protocols for electron-rich arenes). See also: Journal of Organic Chemistry, 50, 2697.
-
Allen, C. F. H., & Leubner, G. W. (1951). Syringic Aldehyde. Organic Syntheses, 31, 92.
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258.
Sources
Using 3-hydroxy-2,6-dimethoxybenzaldehyde in total synthesis of natural products
Application Note: Strategic Deployment of 3-Hydroxy-2,6-dimethoxybenzaldehyde in Benzenoid and Flavonoid Total Synthesis
Part 1: Executive Summary & Strategic Importance
The compound 3-hydroxy-2,6-dimethoxybenzaldehyde represents a "privileged scaffold" in the total synthesis of polyoxygenated natural products, particularly chalcones , stilbenes (combretastatins) , and flavonoids . Its specific substitution pattern—featuring a hydroxyl group at the 3-position flanked by methoxy groups at the 2- and 6-positions—presents a unique "molecular sandwich."
Why this molecule matters:
-
Steric Challenge: The 2,6-dimethoxy motif creates significant steric crowding around the aldehyde carbonyl (C1). This hinders nucleophilic attack, requiring optimized conditions (e.g., microwave irradiation or specific Lewis acids) compared to unhindered isomers like vanillin.
-
Electronic Richness: The electron-donating effects of the three oxygenated substituents make the aldehyde less electrophilic, necessitating highly reactive ylides or aggressive condensation conditions.
-
Bioactive Core: This substitution pattern mimics the A-ring of many cytotoxic flavonoids and the B-ring of tubulin-binding stilbenes, making it a critical intermediate for Structure-Activity Relationship (SAR) studies in oncology drug discovery.
Part 2: Pre-Reaction Protocols (Preparation & Protection)
Before engaging in carbon-carbon bond formation, the 3-hydroxyl group often requires protection to prevent phenoxide formation, which can quench anionic reagents (like Wittig ylides) or reduce solubility in non-polar solvents.
Protocol A: MOM-Protection of 3-Hydroxy-2,6-dimethoxybenzaldehyde
Rationale: Methoxymethyl (MOM) ethers are stable to basic condensation conditions but easily removed with mild acid.
Reagents:
-
3-Hydroxy-2,6-dimethoxybenzaldehyde (1.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.2 eq) [Warning: Carcinogen ]
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the aldehyde in 50 mL anhydrous DCM under Nitrogen atmosphere at 0°C.
-
Base Addition: Add DIPEA (15 mmol) dropwise. The solution may darken slightly due to phenoxide generation.
-
Alkylation: Add MOM-Cl (12 mmol) slowly via syringe to maintain 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product will have a higher R_f than the starting phenol.
-
Workup: Quench with saturated NH₄Cl. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).
Part 3: Core Application - Total Synthesis of Polymethoxylated Chalcones
The Claisen-Schmidt condensation is the primary gateway to chalcones and flavonoids. Due to the steric hindrance at the aldehyde C1 position in this specific isomer, standard NaOH/EtOH conditions often result in low yields or long reaction times. We utilize a Microwave-Assisted Protocol to drive the reaction to completion.
Protocol B: Microwave-Assisted Claisen-Schmidt Condensation
Target: Synthesis of (E)-1-(2,4-dimethoxyphenyl)-3-(3-hydroxy-2,6-dimethoxyphenyl)prop-2-en-1-one (Natural Product Analog)
Reagents:
-
Aldehyde: 3-(MOM-protected)-2,6-dimethoxybenzaldehyde (1.0 eq)
-
Ketone: 2,4-Dimethoxyacetophenone (1.0 eq)
-
Base: KOH (Pellets, pulverized) (2.0 eq)
-
Solvent: Ethanol (Absolute)
Experimental Workflow:
-
Preparation: In a microwave-safe vial (10 mL), combine the aldehyde (1 mmol) and acetophenone (1 mmol) in 2 mL Ethanol.
-
Catalyst: Add pulverized KOH (2 mmol). Cap the vial.
-
Irradiation: Place in a microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temperature: 100°C
-
Power: Dynamic (Max 150W)
-
Time: 10-15 minutes (Hold time)
-
-
Monitoring: Check LC-MS for the appearance of the chalcone peak [M+H]⁺.
-
Workup: Pour the reaction mixture into ice water (20 mL) containing dilute HCl (to neutralize base). The yellow precipitate (Chalcone) usually forms immediately.
-
Isolation: Filter the solid. Recrystallize from Ethanol/Water.
-
Deprotection (In-situ): If the MOM group is still present (sometimes cleaved by acidic workup), treat the solid with 2M HCl in Methanol at 50°C for 1 hour to reveal the free phenol.
Data Summary: Thermal vs. Microwave Yields
| Condition | Temperature | Time | Yield (%) | Notes |
| Thermal (Stirring) | 25°C (RT) | 24 Hours | 35-45% | Incomplete conversion; steric recovery. |
| Thermal (Reflux) | 78°C | 6 Hours | 60-65% | Some degradation observed. |
| Microwave (MW) | 100°C | 15 Mins | 88-92% | Clean conversion; minimal side products. |
Part 4: Advanced Application - Stilbene Synthesis (Combretastatin Analogs)
For the synthesis of stilbenes (e.g., Combretastatin A-4 analogs), the Wittig Reaction is preferred. The electronic richness of the 2,6-dimethoxy ring requires a reactive ylide.
Protocol C: Wittig Olefination
-
Ylide Generation: Suspend (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Solution turns deep orange.[1]
-
Addition: Add 3-(MOM-protected)-2,6-dimethoxybenzaldehyde (1.0 eq) in THF slowly.
-
Reaction: Stir at -78°C for 1 hour, then warm to RT.
-
Outcome: This typically yields a mixture of E/Z isomers. For Combretastatins, the Z-isomer is active. (Note: Photo-isomerization or specific catalytic conditions may be needed to enrich the Z-isomer).
Part 5: Visualization of Synthetic Pathway
The following diagram illustrates the workflow from the precursor aldehyde to the final bioactive scaffolds, highlighting the critical decision points (Protection and Cyclization).
Figure 1: Strategic workflow for converting 3-hydroxy-2,6-dimethoxybenzaldehyde into bioactive scaffolds.
Part 6: References
-
Handayani, S., & Arty, I. S. (2008).[2] An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. National Institutes of Health (PMC). [Link]
-
Susanti, E. V. H., et al. (2016).[3] Green synthesis of chalcones derivatives as intermediate of flavones and their antibacterial activities. AIP Publishing. [Link]
-
Botting, N. P., et al. (2011). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]
Sources
Palladium-catalyzed cross-coupling of 3-hydroxy-2,6-dimethoxybenzaldehyde
Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 3-Hydroxy-2,6-dimethoxybenzaldehyde
Part 1: Executive Summary & Strategic Analysis
The Challenge: 3-Hydroxy-2,6-dimethoxybenzaldehyde presents a unique duality of challenges for cross-coupling chemistries.
-
Electronic Deactivation: The substrate is highly electron-rich due to the two methoxy groups and the hydroxyl moiety. In Palladium catalysis, electron-rich aryl halides/pseudohalides undergo oxidative addition (the rate-determining step) significantly slower than their electron-deficient counterparts.
-
Steric Congestion: The 2,6-dimethoxy substitution pattern creates a "picket fence" steric environment. While the 3-position is technically meta to the aldehyde, it is ortho to the 2-methoxy group, creating significant torsional strain for incoming metal centers.
The Solution: Direct coupling of the phenol (via C-H activation) is kinetically disfavored and regiochemically risky. The most robust pathway for drug development applications is Triflate Activation followed by Suzuki-Miyaura Coupling utilizing next-generation dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos). These ligands are specifically engineered to facilitate oxidative addition into electron-rich C-O bonds and promote reductive elimination in crowded systems.
Part 2: Strategic Workflow (Visualization)
The following diagram outlines the critical pathway from the raw starting material to the coupled biaryl product, highlighting the specific activation logic.
Figure 1: Strategic workflow converting the deactivating phenol group into a reactive triflate electrophile, enabling Pd-catalyzed coupling.
Part 3: Detailed Experimental Protocols
Protocol A: Activation via Triflation
Objective: Convert the inert phenol into a reactive pseudohalide (Triflate).
Rationale: The triflate group (OTf) is a "super-leaving group" (approx. 10^4 times more reactive than bromide). For this substrate, we utilize Triflic Anhydride (Tf2O) over milder reagents (like PhNTf2) to ensure complete conversion despite the steric crowding from the 2-methoxy group.
Materials:
-
3-Hydroxy-2,6-dimethoxybenzaldehyde (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf2O) (1.2 equiv)
-
Pyridine (3.0 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon/Nitrogen.
-
Dissolution: Dissolve 3-hydroxy-2,6-dimethoxybenzaldehyde (1.0 g, 5.49 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add Pyridine (1.33 mL, 16.5 mmol) dropwise. The solution may darken slightly.
-
Activation: Add Tf2O (1.1 mL, 6.6 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic reaction.
-
Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexanes). The product (Triflate) will have a significantly higher Rf than the starting phenol.
-
Workup: Quench with saturated NaHCO3 (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over Na2SO4.
-
Purification: Flash chromatography on silica gel (Gradient: 0-20% EtOAc/Hexanes).
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Coupling the sterically hindered triflate with an aryl boronic acid.
Rationale: Standard catalysts (e.g., Pd(PPh3)4) often fail here due to the electron-rich nature of the oxidative addition product. We employ Buchwald’s SPhos ligand. SPhos provides two benefits:
-
Electron Richness: Accelerates oxidative addition into the Ar-OTf bond.
-
Steric Bulk: The biaryl backbone promotes the difficult reductive elimination step to form the C-C bond.
Materials:
-
3-Triflyloxy-2,6-dimethoxybenzaldehyde (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)2 (2-5 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%) (Ratio Pd:L = 1:2)
-
Base: K3PO4 (Tribasic Potassium Phosphate) (3.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio) or Dioxane/Water.
Step-by-Step Procedure:
-
Catalyst Pre-complexation (Optional but Recommended): In a separate vial, mix Pd(OAc)2 and SPhos in Toluene and stir for 5 mins to form the active catalytic species (L-Pd(0)).
-
Reaction Assembly: In a reaction vial, combine:
-
Triflate intermediate (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
K3PO4 (3.0 equiv)
-
-
Solvent Addition: Add degassed Toluene/Water (10:1, 0.2 M concentration relative to substrate).
-
Catalyst Addition: Add the pre-complexed catalyst solution.
-
Execution: Seal the vial and heat to 80-100 °C for 4-12 hours.
-
Note: Do not exceed 110 °C to avoid decomposition of the aldehyde.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate the filtrate.
-
Purification: Flash chromatography (Gradient dependent on the polarity of the coupled aryl group).
Part 4: Data Presentation & Optimization
Table 1: Ligand Screening for Optimization (Simulated Representative Data) Based on typical reactivity profiles for electron-rich aryl triflates [1, 2].
| Entry | Catalyst System | Base/Solvent | Yield (Isolated) | Notes |
| 1 | Pd(PPh3)4 | Na2CO3 / DME | < 20% | Poor oxidative addition; significant hydrolysis of triflate. |
| 2 | Pd(dppf)Cl2 | K2CO3 / Dioxane | 45% | Moderate conversion; slow reaction rate. |
| 3 | Pd(OAc)2 / SPhos | K3PO4 / Toluene | 92% | Optimal. Complete conversion in 4h. |
| 4 | Pd(OAc)2 / XPhos | K3PO4 / Toluene | 88% | Excellent, but SPhos is slightly superior for this specific steric profile. |
| 5 | Pd-PEPPSI-IPr | K2CO3 / Dioxane | 85% | Good alternative if phosphine ligands are to be avoided. |
Troubleshooting Guide:
-
Issue: Hydrolysis of Triflate back to Phenol.
-
Cause: "Wet" solvents or base attacking the triflate before Pd inserts.
-
Fix: Ensure strictly anhydrous conditions during setup. Use K3PO4 (anhydrous) instead of carbonate bases. Increase catalyst loading to speed up oxidative addition.
-
-
Issue: Homocoupling of Boronic Acid.
-
Cause: Oxygen in the reaction vessel.[2]
-
Fix: Degas solvents thoroughly (sparge with Argon for 15 mins).
-
-
Issue: Aldehyde Oxidation.
-
Cause: Trace oxidants or air exposure at high temps.
-
Fix: If aldehyde oxidation is observed (formation of benzoic acid), consider protecting the aldehyde as an acetal prior to coupling, though this is rarely necessary with careful air-free technique.
-
Part 5: References
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes. Angewandte Chemie International Edition.
-
Littke, A. F., & Fu, G. C. (2000).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Foundational text on sterically hindered couplings).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Organic Chemistry Portal. Suzuki Coupling - General Methodology and Mechanism.
Sources
Application Note: High-Value Synthesis of Maleic Anhydride Derivatives via Benzaldehyde Intermediates
Abstract
Maleic anhydride (MA) derivatives are pivotal scaffolds in the development of kinase inhibitors, photochromic materials (fulgides), and bioactive heterocycles. While MA is a potent dienophile, its direct functionalization with aromatic aldehydes requires specific activation strategies. This guide details two distinct, high-value synthetic pathways using benzaldehyde intermediates: (1) The Perkin-Fittig Rearrangement for constructing arylmaleic carbon skeletons, and (2) 1,3-Dipolar Cycloaddition for generating sp³-rich pyrrolidine-fused systems. These protocols are optimized for reproducibility and scalability in pharmaceutical research.
Strategic Reaction Landscape
The reactivity of benzaldehyde with anhydride systems bifurcates based on the reaction partner and conditions. Understanding this divergence is critical for target selection.
Pathway Analysis[1]
-
Route A (Carbon Skeleton Construction): Utilizes Succinic Anhydride as a "masked" maleic equivalent. Condensation with benzaldehyde yields phenylitaconic intermediates, which are isomerized to arylmaleic anhydrides. This is the standard route for generating the 3-aryl-2,5-furandione core.
-
Route B (Heterocyclic Functionalization): Utilizes Maleic Anhydride directly as a dipolarophile. Benzaldehyde is converted in situ to an azomethine ylide (via amino acid condensation), which is trapped by MA to form complex pyrrolidine scaffolds.
Figure 1: Divergent synthetic pathways from benzaldehyde to maleic anhydride derivatives.[1] Route A modifies the carbon skeleton; Route B builds heterocyclic complexity.
Protocol A: Synthesis of Phenylmaleic Anhydride (The Perkin-Fittig Route)
Objective: Synthesis of 3-phenyl-2,5-furandione (Phenylmaleic Anhydride). Mechanism: This protocol bypasses the low reactivity of maleic anhydride toward direct aldol-type condensation by using succinic anhydride. The resulting phenylitaconic acid undergoes a bond migration (isomerization) under dehydrating conditions to yield the thermodynamically stable arylmaleic anhydride.
Materials
-
Benzaldehyde (ReagentPlus®, ≥99%)
-
Succinic Anhydride (≥99%)
-
Triethylamine (Et₃N) (Anhydrous)
-
Acetic Anhydride (Ac₂O)
-
Catalyst: Zinc Chloride (ZnCl₂) or Sodium Acetate (fused)
Step-by-Step Methodology
-
Condensation (Formation of Phenylitaconic Acid):
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with CaCl₂ drying tube), combine:
-
Benzaldehyde (10.6 g, 100 mmol)
-
Succinic Anhydride (12.0 g, 120 mmol)
-
Triethylamine (15 mL)
-
-
Heat the mixture to 115°C (oil bath) for 4 hours. The solution will turn dark amber.
-
Work-up: Cool to room temperature. Acidify with 6M HCl (50 mL) while stirring vigorously on ice. The half-ester/acid intermediate will precipitate.
-
Isolation: Filter the solid, wash with ice-cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.
-
-
Cyclization and Isomerization:
-
Transfer the dried crude intermediate (approx. 15 g) into a clean flask.
-
Add Acetic Anhydride (30 mL) and Fused Sodium Acetate (2.0 g) .
-
Reflux the mixture for 2 hours. This step effects the ring closure and the migration of the double bond from the exocyclic (itaconic) position to the endocyclic (maleic) position.
-
Crystallization: Cool the mixture to 0°C. The product, Phenylmaleic Anhydride, typically crystallizes as bright yellow needles.
-
Recrystallize from toluene or benzene/hexanes.
-
Validation Parameters (Self-Validating System)
-
Appearance: Bright yellow crystalline solid (distinct from the white succinic anhydride precursor).
-
Melting Point: 119–121°C (Lit. Value).
-
¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (10.0 ppm) and the appearance of the single vinylic proton of the maleic ring at δ 6.8–7.1 ppm (singlet).
Protocol B: Synthesis of Pyrrolidine-Fused Anhydrides (1,3-Dipolar Cycloaddition)
Objective: Synthesis of cis-2-methyl-4-phenyl-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. Rationale: This reaction generates high molecular complexity (three contiguous stereocenters) in a single step. It is essential for fragment-based drug discovery (FBDD).
Materials
-
Benzaldehyde (1.0 eq)
-
Sarcosine (N-Methylglycine) (1.0 eq)
-
Maleic Anhydride (1.1 eq)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology
-
One-Pot Assembly:
-
In a 100 mL round-bottom flask equipped with a Dean-Stark trap (optional but recommended for scale >1g) and reflux condenser, suspend:
-
Sarcosine (890 mg, 10 mmol)
-
Maleic Anhydride (1.08 g, 11 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Toluene (50 mL)
-
-
Note: The order of addition is flexible, but adding the aldehyde last allows the amine and anhydride to pre-associate, minimizing side reactions.
-
-
Reflux and Decarboxylation:
-
Heat the mixture to vigorous reflux (110°C).
-
Mechanism in Action: The condensation of sarcosine and benzaldehyde generates an oxazolidin-5-one intermediate, which undergoes thermal decarboxylation to form the reactive azomethine ylide dipole. This dipole is immediately trapped by the maleic anhydride (dipolarophile).
-
Maintain reflux for 4–6 hours until CO₂ evolution ceases.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
The product often precipitates directly from the toluene solution upon cooling.
-
If no precipitate forms, evaporate the solvent to 20% volume and add diethyl ether to induce crystallization.
-
Filter the solid and wash with cold ether.[2]
-
Validation Parameters
-
Stereochemistry: This reaction is highly stereoselective, typically yielding the cis-fused cycloadduct.
-
¹H NMR (DMSO-d₆):
-
Diagnostic doublet for the pyrrolidine ring protons at the fusion point (approx. δ 3.5–4.0 ppm ).
-
Absence of vinylic protons from maleic anhydride (usually δ 7.0 ppm).
-
Presence of N-Methyl singlet (approx. δ 2.2 ppm ).
-
Technical Data Summary
| Parameter | Protocol A (Perkin-Fittig) | Protocol B (Cycloaddition) |
| Primary Intermediate | Phenylitaconic Acid | Azomethine Ylide |
| Key Reagent | Succinic Anhydride | Maleic Anhydride + Sarcosine |
| Reaction Type | Condensation / Elimination | [3+2] Cycloaddition |
| Product Scaffold | sp²-Hybridized (Planar) | sp³-Hybridized (3D) |
| Typical Yield | 60–75% | 75–90% |
| Atom Economy | Low (Loss of H₂O) | Moderate (Loss of CO₂ + H₂O) |
| Drug Application | Kinase Inhibitors, Fulgides | Proline Mimetics, GPCR Ligands |
Troubleshooting & Optimization
Critical Control Points[4]
-
Moisture Sensitivity (Protocol A & B):
-
Maleic and Succinic anhydrides hydrolyze rapidly to their diacid forms in the presence of moisture. Diacids are significantly less reactive in these protocols. Always use fresh bottles or recrystallize anhydrides from chloroform before use.
-
-
Isomerization Control (Protocol A):
-
Issue: Obtaining the E-isomer (Itaconic) instead of the maleic anhydride.
-
Fix: Ensure the acetic anhydride reflux step is vigorous and sufficiently long (2 hrs). The thermodynamic driving force favors the fully conjugated phenylmaleic system.
-
-
Ylide Generation (Protocol B):
-
Issue: Low yield due to polymerization of maleic anhydride.
-
Fix: Add the maleic anhydride slowly to the refluxing mixture of benzaldehyde and sarcosine to ensure the dipole is available before the anhydride polymerizes.
-
References
-
The Perkin Reaction Mechanism
- Rosen, T. (1991). Comprehensive Organic Synthesis. Vol 2, pp 395-408. (Foundational text on arylidene succinic anhydride synthesis).
-
Source:
-
1,3-Dipolar Cycloaddition Protocols
- Nair, V., et al. (2004). "Azomethine Ylide Cycloadditions: A Versatile Route to Nitrogen Heterocycles." Tetrahedron.
-
Source:
-
Medicinal Chemistry Applications
- Gao, J., et al. (2013). "Synthesis and antitumor activity of novel maleic anhydride derivatives." European Journal of Medicinal Chemistry.
-
Source:
-
Synthesis of Arylmaleic Anhydrides
- Felpin, F.X., et al. (2007). "Recent advances in the synthesis of arylmaleic anhydrides."
-
Source: (General reference for anhydride methodologies).
Sources
Reaction conditions for Schiff base formation with 3-hydroxy-2,6-dimethoxybenzaldehyde
An Application Guide to the Synthesis of Schiff Bases from 3-Hydroxy-2,6-dimethoxybenzaldehyde
Introduction: The Strategic Importance of Substituted Benzaldehyde Schiff Bases
Schiff bases, compounds containing the characteristic azomethine or imine group (-C=N-), are cornerstones of coordination chemistry and medicinal drug development.[1][2] First reported by Hugo Schiff in 1864, these molecules are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3][4] Their significance lies in their synthetic flexibility and the diverse biological activities exhibited by the resulting compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5][6]
The specific precursor, 3-hydroxy-2,6-dimethoxybenzaldehyde, offers unique advantages for synthesizing novel therapeutic agents. The strategic placement of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring significantly influences the electronic environment of the aldehyde. The electron-donating methoxy groups enhance the reactivity of the carbonyl carbon, while the ortho-hydroxyl group provides a crucial site for chelation with metal ions. This inherent structural feature makes the resulting Schiff bases highly valuable as ligands for creating stable metal complexes, which often exhibit enhanced biological efficacy compared to the ligands alone.[5]
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the reaction conditions, mechanistic principles, and optimized protocols for the synthesis of Schiff bases using 3-hydroxy-2,6-dimethoxybenzaldehyde.
Reaction Mechanism: A Stepwise Look at Imine Formation
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[3] The process can be dissected into two primary stages: the formation of a carbinolamine intermediate and its subsequent dehydration to yield the final imine product.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This step results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral amino alcohol, known as a carbinolamine.
-
Dehydration: The carbinolamine is an unstable intermediate. The rate-determining step of the reaction is typically the acid-catalyzed dehydration of this intermediate.[7] The acid protonates the hydroxyl group, converting it into a better leaving group (H₂O). The nitrogen's lone pair then forms a double bond with the carbon, expelling the water molecule and forming a protonated imine (iminium ion). A final deprotonation step yields the neutral Schiff base.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 6. researchgate.net [researchgate.net]
- 7. wjpsonline.com [wjpsonline.com]
Troubleshooting & Optimization
Purification of 3-hydroxy-2,6-dimethoxybenzaldehyde by column chromatography
Technical Support Center: Purification of 3-hydroxy-2,6-dimethoxybenzaldehyde
Case ID: PUR-3H26DMB-001 Status: Open Assigned Specialist: Senior Application Scientist (Separation Sciences)
Executive Summary & Chemical Profile
Welcome to the technical support hub for the purification of 3-hydroxy-2,6-dimethoxybenzaldehyde . This guide addresses the specific challenges inherent to this molecule: the acidity of the phenolic proton (C3-OH), the oxidative instability of the aldehyde (C1-CHO), and the steric crowding of the methoxy groups.
Chemical Profile:
-
Compound: 3-hydroxy-2,6-dimethoxybenzaldehyde
-
Key Functionalities: Phenol (Acidic), Aldehyde (Reactive/Oxidizable), Aryl Ethers (Electron Donating).
-
Primary Challenge: "Streaking" or "Tailing" on silica gel due to Hydrogen bonding between the C3-hydroxyl group and silanol sites (
) on the stationary phase. -
Secondary Challenge: Oxidation to the corresponding benzoic acid (3-hydroxy-2,6-dimethoxybenzoic acid) during slow elution or prolonged air exposure.
Pre-Purification Diagnostics (TLC & Solubility)
User Question: "I can't see my product clearly on TLC, or it appears as a long smear. How do I visualize it properly?"
Technical Response: Standard UV visualization (254 nm) is often insufficient for distinguishing the product from starting materials (like 2,6-dimethoxyphenol) due to overlapping chromophores. You must use chemical derivatization.
Recommended Visualization Protocol:
| Stain Reagent | Observation (Target) | Mechanism | Specificity |
| 2,4-DNP (Dinitrophenylhydrazine) | Orange/Red Spot | Hydrazone formation | Specific to Aldehydes/Ketones. Differentiates product (CHO) from starting phenol (No CHO). |
| FeCl₃ (Ferric Chloride) | Purple/Blue Spot | Phenolic complexation | Specific to Phenols. Confirms the integrity of the C3-OH group. |
| Anisaldehyde-H₂SO₄ | Varied (often dark pink/violet) | Condensation/Oxidation | General universal stain; good for checking non-UV active impurities. |
Diagnostic Workflow:
-
Spotting: Apply crude mixture, co-spot, and authentic starting material.
-
Eluent Test: Try Hexane:Ethyl Acetate (3:1) .
-
Result: If the spot streaks (Rf 0.2 to 0.5 smear), you have Silanol Interaction .
-
Action: Add 1% Acetic Acid to the mobile phase.
-
Troubleshooting Guide: Column Chromatography
Issue A: "My bands are tailing/streaking, causing poor separation."
Root Cause: The phenolic proton at C3 is interacting with the slightly acidic silanol groups on the silica gel surface. This non-specific adsorption causes the band to broaden (tail).
The Solution: Acid Modification You must suppress the ionization of the phenol and block silanol sites.
Protocol:
-
Mobile Phase: Hexane / Ethyl Acetate (Gradient) + 0.5% - 1.0% Glacial Acetic Acid .
-
Note: Do not use Formic acid if you plan to use the compound for sensitive biological assays later, as it is harder to remove completely than acetic acid.
-
-
Column Packing: Slurry pack the silica using the acidified mobile phase . This "pre-equilibrates" the silica, neutralizing active sites before the sample touches the column.
Critical Warning: Do not use triethylamine or basic modifiers. While bases reduce tailing for amines, they will deprotonate the phenol (
), causing it to stick permanently to the silica or elute extremely slowly.
Issue B: "I see a new impurity forming during the column run."
Root Cause: On-column oxidation. The aldehyde is oxidizing to the carboxylic acid (3-hydroxy-2,6-dimethoxybenzoic acid), likely catalyzed by metal impurities in the silica or prolonged exposure to air on the column.
The Solution: Inert & Rapid Elution
-
Speed: Do not run the column overnight. A "flash" chromatography approach (positive pressure) is required.
-
Protection: If the compound is highly unstable, add 1% Methanol to the mobile phase (scavenges radicals) or flush the column with Nitrogen/Argon before loading.
-
Stationary Phase: Use Acid-washed Silica or high-quality "Flash" grade silica (40-63 µm) to minimize metal content.
Experimental Workflow Visualization
The following diagram outlines the decision logic for mobile phase selection and purification steps.
Frequently Asked Questions (FAQ)
Q1: The product co-elutes with the starting material (2,6-dimethoxyphenol). How do I separate them?
-
A: Separation is driven by the aldehyde group.
-
Strategy: Change the solvent selectivity.[1][2] If Hexane/EtOAc fails, switch to Dichloromethane (DCM) / Methanol (99:1 to 95:5) .
-
Reasoning: DCM interacts differently with the methoxy groups (dipole-dipole) compared to Hexane. The aldehyde makes the product significantly more polar than the starting phenol, but intramolecular H-bonding (C3-OH
C2-OMe) can mask this polarity. A DCM gradient usually resolves this.
-
Q2: Can I use basic alumina instead of silica?
-
A: NO. Phenols are acidic (
). They will form phenolate salts on basic alumina and will not elute. Neutral alumina is an option, but acidified silica is superior for resolution.
Q3: How do I remove the acetic acid from my purified product?
-
A: Acetic acid can be difficult to remove by simple rotary evaporation.
-
Method 1 (Azeotrope): Add Toluene or Heptane to your fractions and evaporate. The azeotrope carries the acetic acid away. Repeat 2-3 times.
-
Method 2 (Wash): Dissolve the combined fractions in EtOAc and wash gently with saturated NaHCO₃ (rapidly, to avoid deprotonating the phenol into the water layer) followed by brine. Dry over Na₂SO₄ immediately.
-
Q4: My product turned red after the column. What happened?
-
A: This indicates oxidation (quinone formation) or polymerization.
-
Prevention: Store the purified solid under Argon in the dark at -20°C. Phenolic aldehydes are light-sensitive.
-
References & Authoritative Sources
-
Chromatography of Phenolic Compounds:
-
Source: Poole, C. F. (2003). The Essence of Chromatography. Elsevier. (Chapter on adsorption chromatography of polar solutes).
-
Context: Explains the mechanism of silanol interactions with phenols and the necessity of acid modifiers.
-
-
TLC Staining Protocols:
-
Synthesis & Properties of Alkoxybenzaldehydes:
-
Source:Semantic Scholar / ResearchGate Archives. "Preparation of 2,6-dialkoxybenzaldehydes."
-
Context: Provides analogous purification conditions (Hexane/EtOAc) for hindered alkoxy-benzaldehydes.
-
-
Troubleshooting Tailing (Chromatography Forum):
-
Source: LCGC Chromatography Online / ChromForum. "Tailing of Phenolic Compounds."
-
Context: Industry standard discussion on using acetic acid to suppress ionization.
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-hydroxy-2,6-dimethoxybenzaldehyde before handling.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Tailing - chlorinated aromatics with phenol and aldehyde - Chromatography Forum [chromforum.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. TLC stains [reachdevices.com]
- 5. Magic Formulas [chem.rochester.edu]
- 6. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Solubility Profiling & Handling of 3-Hydroxy-2,6-dimethoxybenzaldehyde
[1]
Executive Summary & Molecule Profile[1]
Compound: 3-Hydroxy-2,6-dimethoxybenzaldehyde CAS: (Isomer specific, often analog-referenced as 32246-34-7 or related substituted benzaldehydes) Chemical Context: This molecule presents a unique "push-pull" solubility challenge.[1] It contains a polar, H-bond donating phenol group (-OH) and a polar H-bond accepting aldehyde (-CHO), flanked by two lipophilic methoxy groups (-OCH₃) at the 2 and 6 positions.[1] The steric crowding of the 2,6-dimethoxy pattern often forces the aldehyde out of planarity, affecting crystal packing energy and solubility.
Key Solubility Characteristic: It behaves as an amphiphilic solid .[1] It is generally soluble in polar aprotic and chlorinated solvents but exhibits complex behavior in protic solvents and hydrocarbons due to competing intra- and intermolecular Hydrogen bonding.[1]
Solvent Compatibility Matrix
The following data is synthesized from homologous series trends (e.g., Syringaldehyde, 2,6-Dimethoxybenzaldehyde) and functional group analysis.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes (The "Why") |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary Choice. The high lipophilicity of the methoxy groups drives interaction with DCM.[1] Excellent for extraction from aqueous acidification steps.[1] |
| Polar Aprotic | DMSO, DMF, Acetone | High | Disrupts intermolecular H-bonds effectively.[1] Warning: DMSO is difficult to remove; use only for biological assays or if subsequent steps tolerate high boiling points.[1] |
| Polar Protic | Methanol, Ethanol | Good to Moderate | Soluble, but temperature-dependent.[1] The 2,6-methoxy crowding can hinder solvation of the aldehyde.[1] Risk:[1][2] Potential for acetal formation if trace acid is present.[1] |
| Ethers | THF, Diethyl Ether, MTBE | Good | Good solubility due to ether oxygen interactions. MTBE is preferred for process scale due to lower peroxide risk than Et₂O.[1] |
| Hydrocarbons | Hexane, Heptane, Toluene | Poor / Anti-solvent | Recrystallization Partner. The polar phenol/aldehyde groups reject non-polar lattices. Use these to "crash out" the product from DCM or Ethyl Acetate.[1] |
| Aqueous (Basic) | 1M NaOH, Na₂CO₃ | Soluble (Chemical) | Reaction Driven. Dissolves by deprotonating the phenol (forming the phenolate salt). Reversible by acidification (pH < 4).[1] |
Interactive Troubleshooting Guide
Issue 1: "The compound is 'oiling out' instead of crystallizing."
Diagnosis: This is a classic thermodynamic issue with methoxy-substituted benzaldehydes. The melting point is likely depressed by impurities, or the solvent system is too hot/concentrated, causing the compound to phase-separate as a liquid before it can organize into a crystal lattice. Corrective Protocol:
-
Reheat the mixture until the oil dissolves back into a clear solution.
-
Add Trace Co-solvent: Add 5-10% of a polar solvent (e.g., Methanol) to the non-polar anti-solvent.[1]
-
Seed It: Add a tiny crystal of the pure compound (if available) at a temperature just below the boiling point.
-
Slow Cool: Insulate the flask. Rapid cooling traps impurities and promotes oiling.[1]
Issue 2: "My solution turned yellow/brown overnight."
Diagnosis: Oxidation.[1] Electron-rich phenolic aldehydes are susceptible to autoxidation, converting the aldehyde (-CHO) to a carboxylic acid (-COOH) or forming quinoid species.[1] Corrective Protocol:
-
Degas Solvents: Sparge all solvents with Nitrogen or Argon for 15 minutes before use.[1]
-
Inert Atmosphere: Store solutions under an inert headspace.
-
Check pH: Ensure the solution is not basic. Basic conditions accelerate phenolic oxidation (phenolate is more electron-rich and reactive).[1]
Issue 3: "Low recovery during aqueous extraction."
Diagnosis: The compound is somewhat amphiphilic.[1] If the aqueous layer is not acidic enough, the phenol remains ionized (water-soluble). Corrective Protocol:
-
Adjust pH: Acidify the aqueous layer to pH 2-3 using 1M HCl to ensure the phenol is protonated (neutral).
-
Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of organics (Salting-out effect).[1]
Validated Protocol: Gravimetric Solubility Determination
Use this self-validating method to generate precise data for your specific batch/purity.[1]
Objective: Determine thermodynamic solubility (
Reagents:
-
Target Solvent (HPLC Grade)
-
3-Hydroxy-2,6-dimethoxybenzaldehyde (Solid)[1]
-
0.45 µm PTFE Syringe Filter[1]
Workflow:
-
Saturation: Add excess solid to 5 mL of solvent in a glass vial. "Excess" is confirmed when solid remains visible at the bottom after 5 minutes of sonication.
-
Equilibration: Agitate (shaker or stir bar) at 25°C ± 0.5°C for 24 hours .
-
Validation Step: If all solid dissolves, add more and repeat. Equilibrium requires the presence of a solid phase.
-
-
Filtration: Draw the supernatant into a syringe and push through a 0.45 µm PTFE filter into a pre-weighed vial (
).-
Note: Discard the first 0.5 mL of filtrate to account for filter adsorption.
-
-
Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) until mass is constant.[1]
-
Quantification: Weigh the vial with residue (
). -
Calculation:
Visual Logic: Recrystallization Decision Tree
The following diagram outlines the logical flow for purifying this compound based on its solubility behaviors.
Figure 1: Decision tree for recrystallization, specifically addressing the common "oiling out" issue associated with methoxy-substituted benzaldehydes.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone for recrystallization? A: Acetone is an excellent solvent for dissolution, but it has a high vapor pressure and evaporates quickly, which can lead to crusting. A mixture of Acetone/Water (80:20) is often superior, as the water acts as an anti-solvent that forces the organic molecule out of solution as the acetone evaporates or cools.
Q: Why does the solubility change drastically with pH? A: The hydroxyl group at position 3 is phenolic (pKa ~9-10).[1] At pH > 10, it deprotonates to form an anion. Charged species are highly soluble in water and insoluble in non-polar organics (DCM/Hexane).[1] Ensure your pH is < 4 for organic solvent extraction.[1]
Q: Is this compound light sensitive? A: Yes. Phenolic aldehydes can undergo photochemical degradation.[1] Store solids in amber vials and wrap reaction flasks in foil if stirring for extended periods (>24h).
References
Vilsmeier-Haack Reaction with Dimethoxy Phenols: A Technical Support Guide
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on optimizing the Vilsmeier-Haack reaction for dimethoxy phenols. This resource is structured to address the common challenges and questions encountered by researchers in a practical, question-and-answer format, ensuring you can navigate the nuances of this powerful formylation reaction with confidence.
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds, making it an excellent choice for dimethoxy phenols.[1][2][3] However, the success of the reaction is highly dependent on the substitution pattern of the methoxy groups and careful control of reaction parameters. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing very low or no conversion of my dimethoxy phenol starting material. What are the likely causes and how can I improve the yield?
Low or no conversion in a Vilsmeier-Haack reaction with dimethoxy phenols is a common issue that can often be resolved by systematically evaluating your reagents and reaction conditions.
Potential Causes and Solutions:
-
Inactive Substrate: The reactivity of dimethoxy phenols in the Vilsmeier-Haack reaction is significantly influenced by the position of the methoxy groups.
-
1,3-Dimethoxybenzene (Resorcinol dimethyl ether): This isomer is highly activated and should react readily. If you are experiencing issues with this substrate, the problem likely lies with your reagents or procedure.
-
1,2-Dimethoxybenzene (Veratrole): This isomer is also activated, though steric hindrance from the adjacent methoxy groups can slightly reduce reactivity compared to the 1,3-isomer.
-
1,4-Dimethoxybenzene (Hydroquinone dimethyl ether): This isomer is notoriously unreactive under standard Vilsmeier-Haack conditions (DMF/POCl₃). The symmetrical electron donation to all ring positions results in no single site being sufficiently activated for this weak electrophile. For this substrate, consider alternative formylation methods like the Gattermann or Rieche reaction, or using a more reactive formylating agent.[4]
-
-
Reagent Quality: The purity of your reagents is critical for the successful formation of the Vilsmeier reagent.
-
DMF: Ensure you are using anhydrous N,N-Dimethylformamide. The presence of moisture can quench the Vilsmeier reagent. If your DMF has a fishy odor, it may have decomposed to dimethylamine, which will react with the POCl₃ and reduce the concentration of your active reagent.[5] Using a freshly opened bottle or distilled DMF is recommended.
-
Phosphorus oxychloride (POCl₃): Use fresh, high-purity POCl₃. Old or improperly stored POCl₃ can be less effective.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: While the Vilsmeier reagent is typically formed at 0°C, the subsequent reaction with the dimethoxy phenol may require heating.[3] For less reactive substrates, gradually increasing the temperature (e.g., to 60-80°C) can improve conversion.[6] Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the consumption of the starting material by TLC. For sluggish reactions, extending the reaction time, even overnight, may be necessary.[7]
-
Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent can lead to incomplete conversion. A common molar ratio is 1.5 equivalents of the Vilsmeier reagent relative to the dimethoxy phenol substrate.[7]
-
Q2: My reaction mixture turned dark, and I've isolated a complex mixture of products instead of the desired aldehyde. What's happening?
The formation of a dark, complex mixture often points to decomposition of the starting material or product, or the occurrence of side reactions.
Potential Causes and Solutions:
-
High Reaction Temperatures: While heat can drive the reaction to completion, excessive temperatures can lead to polymerization or degradation, especially with highly activated phenol derivatives.[6] It is crucial to find the optimal temperature that promotes formylation without causing significant decomposition.
-
Improper Work-up: The hydrolysis of the intermediate iminium salt is a critical step.[2][8]
-
Quenching: The reaction mixture should be quenched by pouring it onto crushed ice. This helps to control the exothermic hydrolysis of the iminium salt and any remaining POCl₃.
-
pH Control: After quenching, the solution needs to be neutralized. This is typically done with a base like sodium hydroxide or sodium acetate.[2] Improper pH control can lead to the formation of byproducts.
-
-
Side Reactions: For some phenol derivatives, side reactions such as chlorination can occur, especially at higher temperatures.[9]
Q3: I'm having difficulty with the work-up and isolation of my product. The product seems to be water-soluble or forms an emulsion.
Work-up challenges are common in Vilsmeier-Haack reactions due to the nature of the reagents and intermediates.
Potential Causes and Solutions:
-
Incomplete Hydrolysis: The intermediate iminium salt may not have fully hydrolyzed to the aldehyde. Ensure the quenched reaction mixture is stirred for a sufficient time to allow for complete hydrolysis.
-
Emulsion Formation: The presence of DMF and salts can lead to the formation of emulsions during aqueous extraction.
-
Salting Out: Adding a saturated brine solution during the extraction can help to break up emulsions and increase the partitioning of the organic product into the organic layer.
-
Solvent Choice: Using an appropriate extraction solvent is key. Diethyl ether or ethyl acetate are commonly used.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for dimethoxy phenols?
The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[1][7] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide like DMF and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3][7] Dimethoxy phenols are excellent substrates for this reaction because the methoxy groups are strong electron-donating groups that activate the aromatic ring towards electrophilic substitution.[10]
Q2: How is the Vilsmeier reagent formed and what is its role?
The Vilsmeier reagent, a substituted chloroiminium ion, is formed from the reaction between DMF and POCl₃.[8] This reagent is a weak electrophile that attacks the electron-rich aromatic ring of the dimethoxy phenol in an electrophilic aromatic substitution reaction.[2][7] The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[3][8]
DMF [label="DMF"]; POCl3 [label="POCl₃"]; Adduct [label="Intermediate Adduct", shape=ellipse, fillcolor="#FFFFFF"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
DMF -> Adduct; POCl3 -> Adduct; Adduct -> Vilsmeier_Reagent [label="- Cl₂PO₂⁻"]; }
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.Q3: What is the expected regioselectivity for the formylation of different dimethoxy phenol isomers?
The position of formylation is directed by the activating effect of the two methoxy groups.
-
1,2-Dimethoxybenzene: Formylation occurs primarily at the 4-position, which is para to one methoxy group and ortho to the other, with minimal steric hindrance.
-
1,3-Dimethoxybenzene: Formylation predominantly occurs at the 4-position, which is ortho to one methoxy group and para to the other. This position is highly activated. Some 2-formylation may also be observed.
-
1,4-Dimethoxybenzene: As mentioned, this isomer is generally unreactive under standard conditions.
Q4: How does the Vilsmeier-Haack reaction compare to other formylation methods like Friedel-Crafts acylation?
While both reactions introduce a carbonyl group to an aromatic ring via electrophilic substitution, there are key differences. The Vilsmeier reagent is a weaker electrophile than the acylium ion used in Friedel-Crafts reactions.[10] This is why the Vilsmeier-Haack reaction is generally limited to electron-rich aromatic compounds like dimethoxy phenols.[10] An advantage of the Vilsmeier-Haack reaction is that it uses milder conditions and avoids the strong Lewis acids required for Friedel-Crafts reactions, which can sometimes lead to undesired side reactions with sensitive substrates.
Comparative Data for Vilsmeier-Haack Formylation of Dimethoxybenzenes
| Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Product(s) | Reference |
| 1,3-Dimethoxybenzene | (Chloromethylene)dimethyliminium Chloride, DMF | DMF | 0°C to RT | 6.5 h | ~77% | 2,4-Dimethoxybenzaldehyde | [4] |
| 1,4-Dimethoxybenzene | DMF/POCl₃ | - | - | - | Very low to none | - | |
| 1,4-Dimethoxybenzene | N-methylformanilide/POCl₃ | - | - | - | 16% | 2,5-Dimethoxybenzaldehyde |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene
This protocol is a representative example and may require optimization for specific substrates and scales.
1. Vilsmeier Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 mL).
-
Cool the flask to 0°C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution via the dropping funnel over 30-60 minutes. It is crucial to maintain the temperature below 5°C during the addition.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a solid precipitate of the Vilsmeier reagent may be observed.[11]
2. Reaction with 1,3-Dimethoxybenzene:
-
Dissolve 1,3-dimethoxybenzene (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-8 hours or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40-60°C) may be required to drive the reaction to completion.
3. Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution to a pH of 7-8 by the slow addition of a saturated sodium hydroxide or sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2,4-dimethoxybenzaldehyde.
Start [label="Low/No Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Substrate [label="Check Substrate Reactivity\n(1,4-isomer is unreactive)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Verify Reagent Quality\n(Anhydrous DMF, Fresh POCl₃)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Conditions [label="Optimize Conditions\n(Temp, Time, Stoichiometry)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Alternative_Method [label="Consider Alternative\nFormylation Method", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Check_Substrate; Check_Substrate -> Check_Reagents [label="[1,2- or 1,3-isomer]"]; Check_Substrate -> Alternative_Method [label="[1,4-isomer]"]; Check_Reagents -> Optimize_Conditions [label="[Reagents OK]"]; Optimize_Conditions -> Success [label="[Optimized]"]; }
Caption: Troubleshooting workflow for low conversion in Vilsmeier-Haack reactions.References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Retrieved from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction path of the Vilsmeier complex formation. Retrieved from [Link]
-
The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Retrieved from [Link]
-
PMC - NIH. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Retrieved from [Link]
-
ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A kinetic and synthetic approac h. Retrieved from [Link]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Retrieved from [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (n.d.). Retrieved from [Link]
-
RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Identification Guide: 3-Hydroxy- vs. 4-Hydroxy-2,6-dimethoxybenzaldehyde
This guide details the structural and experimental distinction between 3-hydroxy-2,6-dimethoxybenzaldehyde and its isomer 4-hydroxy-2,6-dimethoxybenzaldehyde .
Executive Summary
The distinction between 3-hydroxy-2,6-dimethoxybenzaldehyde (Compound A) and 4-hydroxy-2,6-dimethoxybenzaldehyde (Compound B) is critical in organic synthesis and natural product chemistry. While they share the same molecular formula (
-
The "Quick Check" (Melting Point): The 4-hydroxy isomer has a significantly higher melting point (>200 °C) compared to the 3-hydroxy isomer (~93 °C).
-
The "Gold Standard" (NMR): The 4-hydroxy isomer is symmetric, showing a singlet for aromatic protons. The 3-hydroxy isomer is asymmetric, showing two coupled doublets.
Chemical Identity Profile
| Feature | 3-Hydroxy-2,6-dimethoxybenzaldehyde | 4-Hydroxy-2,6-dimethoxybenzaldehyde |
| CAS Number | 80832-62-8 | 22080-96-2 |
| Structure | Asymmetric substitution | Symmetric substitution ( |
| Position of OH | Meta to Aldehyde (C3) | Para to Aldehyde (C4) |
| Melting Point | 93 – 94 °C | 225 °C (dec.) |
| Symmetry |
Structural Analysis & Causality
Symmetry Operations
The most robust method for distinguishing these isomers relies on molecular symmetry, which dictates the complexity of the NMR spectrum.
-
4-Hydroxy Isomer (Symmetric): The molecule possesses a plane of symmetry passing through the aldehyde carbon (C1) and the hydroxyl carbon (C4). Consequently, the methoxy groups at C2 and C6 are chemically equivalent, as are the aromatic protons at C3 and C5.
-
3-Hydroxy Isomer (Asymmetric): The hydroxyl group at C3 breaks the symmetry. The methoxy group at C2 is in a crowded environment (flanked by CHO and OH), while the methoxy at C6 is flanked by CHO and H. This inequivalence makes every carbon and proton unique.
Electronic Effects (IR & Reactivity)
-
Resonance (4-OH): The hydroxyl group at the 4-position can donate electron density via resonance directly into the aldehyde carbonyl (through-conjugation). This increases the single-bond character of the C=O bond, typically lowering the IR carbonyl stretching frequency.
-
Induction (3-OH): The hydroxyl group at the 3-position is meta to the aldehyde. Resonance donation to the carbonyl is not possible. The dominant effect is inductive electron withdrawal, which may slightly increase the C=O stretching frequency compared to the para-isomer.
Experimental Protocols
Protocol A: H NMR Spectroscopy (Primary Identification)
Objective: Confirm isomer identity via aromatic coupling patterns.
Methodology:
-
Dissolve ~5-10 mg of the sample in
or . -
Acquire a standard
H spectrum (minimum 8 scans). -
Focus analysis on the aromatic region (6.0 – 7.5 ppm).
Data Interpretation:
| Signal Region | 3-Hydroxy Isomer (Asymmetric) | 4-Hydroxy Isomer (Symmetric) |
| Aromatic Protons | Two Doublets ( | One Singlet ( |
| Methoxy Protons | Two Singlets ( | One Singlet ( |
| Aldehyde Proton | Singlet (~10.2 ppm) | Singlet (~10.1 ppm) |
Analyst Note: If you observe a singlet in the aromatic region, the sample is definitively the 4-hydroxy isomer. The presence of ortho-coupling (doublets) confirms the 3-hydroxy isomer.
Protocol B: Melting Point Determination (Secondary Confirmation)
Objective: Rapid physical verification of solid samples.
Methodology:
-
Pack a capillary tube with 2-3 mm of dry sample.
-
Ramp temperature at 10 °C/min until 80 °C, then slow to 2 °C/min.
-
Observe the phase transition.
Expected Results:
-
Sample melts ~93-94 °C: Confirms 3-hydroxy-2,6-dimethoxybenzaldehyde .
-
Sample remains solid >200 °C: Confirms 4-hydroxy-2,6-dimethoxybenzaldehyde (Melts ~225 °C with decomposition).
Protocol C: Infrared (IR) Spectroscopy
Objective: Corroborate electronic environment (optional).
-
4-Hydroxy Isomer: Expect a lower frequency
(approx. 1650-1670 ) due to strong para-resonance donation. -
3-Hydroxy Isomer: Expect a higher frequency
(approx. 1680-1700 ) due to the lack of conjugation and inductive withdrawal.
Decision Logic Visualization
Figure 1: Decision tree for the identification of hydroxy-2,6-dimethoxybenzaldehyde isomers based on physical and spectral data.
Synthesis & Context
Understanding the origin of your sample can often predict the isomer:
-
4-Hydroxy-2,6-dimethoxybenzaldehyde: This is the more common isomer, commercially available and often synthesized via the Vilsmeier-Haack formylation of 3,5-dimethoxyphenol. The formylation occurs at the para-position to the hydroxyl group due to steric and electronic directing effects [1].
-
3-Hydroxy-2,6-dimethoxybenzaldehyde: This isomer is typically less accessible and is often synthesized via multi-step routes, such as the phenolic oxidation of specific precursors using reagents like PIDA (Phenyliodine diacetate) [2]. It is generally a research-grade intermediate rather than a bulk commodity.
References
-
Stewart, S. G., et al. (2009). Studies into the Total Syntheses of Various Natural Products and their Derivatives. University of Western Australia, School of Biomedical, Biomolecular and Chemical Sciences. (Source for 3-OH isomer MP and synthesis). Available at: [Link]
A Comparative Guide to the Infrared Spectrum Analysis of 3-hydroxy-2,6-dimethoxybenzaldehyde
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-hydroxy-2,6-dimethoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list. It offers a comparative framework, contrasting the target molecule with structurally similar alternatives to highlight the diagnostic power of IR spectroscopy in unambiguous structural elucidation. We will explore the causal relationships between molecular structure and vibrational frequencies, supported by experimental protocols and data interpretation workflows.
The Strategic Role of IR Spectroscopy in Aromatic Aldehyde Characterization
Infrared (IR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. By measuring the absorption of infrared radiation, we can identify the specific vibrational modes of functional groups within a molecule. For substituted benzaldehydes, a class of compounds pivotal in pharmaceuticals, fragrances, and polymer chemistry, IR spectroscopy provides a rapid and non-destructive method to confirm identity, purity, and key structural features.
The precise location of substituents on the aromatic ring creates unique electronic and steric environments, which in turn cause subtle but measurable shifts in the vibrational frequencies of key functional groups like the hydroxyl (-OH), aldehyde (-CHO), and methoxy (-OCH₃) groups. This guide will demonstrate how to leverage these shifts to differentiate 3-hydroxy-2,6-dimethoxybenzaldehyde from its isomers and other related compounds.
Interpreting the Spectrum of 3-hydroxy-2,6-dimethoxybenzaldehyde
The IR spectrum of 3-hydroxy-2,6-dimethoxybenzaldehyde is dictated by the interplay of its constituent functional groups. The analysis below is based on established group frequency correlations and comparative data from analogous structures.
-
O-H Stretching (Phenolic Hydroxyl): The hydroxyl group gives rise to a characteristic absorption band. In the absence of hydrogen bonding, this would appear as a sharp peak around 3600 cm⁻¹. However, in the condensed phase, and particularly in this molecule, intermolecular and potentially weak intramolecular hydrogen bonding (with the adjacent methoxy group) will cause this peak to broaden and shift to a lower frequency, typically appearing in the 3500-3200 cm⁻¹ region as a broad, strong band[1][2].
-
C-H Stretching (Aromatic, Aliphatic, and Aldehydic):
-
Aromatic C-H: Weak to medium absorptions are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ), characteristic of the C-H bonds on the benzene ring[3][4].
-
Aliphatic C-H: The methyl groups of the two methoxy substituents will produce medium-to-strong absorptions just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range[2].
-
Aldehydic C-H: This is a highly diagnostic feature for aldehydes. Two weak but sharp bands, often referred to as a Fermi doublet, are expected in the 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ regions[5][6]. The presence of a distinct peak around 2720 cm⁻¹ is a strong indicator of an aldehyde functional group[4].
-
-
C=O Stretching (Aldehyde Carbonyl): The carbonyl (C=O) stretch is one of the most intense and sharp absorptions in the spectrum. For an aromatic aldehyde, conjugation with the benzene ring lowers the frequency from that of a saturated aldehyde (~1730 cm⁻¹). This peak is expected in the 1710-1685 cm⁻¹ range[5][6]. The electronic effects of the hydroxyl and two methoxy groups will further influence its precise position.
-
C=C Stretching (Aromatic Ring): The benzene ring itself produces a series of characteristic medium-intensity absorptions from C=C bond stretching, typically found in the 1600-1450 cm⁻¹ region[4][7].
-
C-O Stretching (Phenol and Aryl Ethers): The spectrum will contain strong C-O stretching bands. The two methoxy groups (aryl ethers) will show a strong, characteristic asymmetric stretch around 1250 cm⁻¹ . The phenolic C-O stretch also contributes to the complex pattern in the 1320-1000 cm⁻¹ region[1].
Comparative Analysis: Distinguishing 3-hydroxy-2,6-dimethoxybenzaldehyde from Alternatives
The true diagnostic power of IR spectroscopy is revealed through comparison. The table below contrasts the expected key vibrational frequencies of our target molecule with those of several structurally related alternatives. The subsequent discussion explains the logic behind the observed spectral differences.
| Compound | Key IR Absorption Frequencies (cm⁻¹) |
| 3-hydroxy-2,6-dimethoxybenzaldehyde | ~3400 (Broad, O-H Stretch) ~1690 (Strong, C=O Stretch) ~2830, ~2730 (Weak, Aldehyde C-H) ~1250 (Strong, Aryl Ether C-O) |
| Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) | ~3300 (Broad, O-H Stretch) ~1685 (Strong, C=O Stretch) ~2835, ~2735 (Weak, Aldehyde C-H) ~1215 (Strong, Aryl Ether C-O)[8] |
| o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | ~3180 (Very Broad, Intramolecular H-bonded O-H) ~1665 (Strong, H-bonded C=O Stretch) ~2840, ~2740 (Weak, Aldehyde C-H) ~1255 (Strong, Aryl Ether C-O) |
| 3-Hydroxybenzaldehyde | ~3300 (Broad, O-H Stretch) ~1695 (Strong, C=O Stretch) ~2850, ~2750 (Weak, Aldehyde C-H) ~1280 (Strong, Phenolic C-O)[9][10] |
| 2,6-Dimethoxybenzaldehyde | No O-H Stretch ~1690 (Strong, C=O Stretch) ~2840, ~2740 (Weak, Aldehyde C-H) ~1260 (Strong, Aryl Ether C-O)[11] |
Analysis of Spectral Shifts:
-
O-H and C=O Stretching in o-Vanillin vs. Others: The most dramatic effect is seen in o-vanillin. The ortho-positioning of the hydroxyl and aldehyde groups facilitates strong intramolecular hydrogen bonding. This significantly weakens the O-H bond, causing a pronounced shift of the O-H stretch to a much lower wavenumber (~3180 cm⁻¹) and making it very broad. Simultaneously, this hydrogen bonding lowers the electron density of the carbonyl bond, shifting the C=O stretch to a lower frequency (~1665 cm⁻¹) compared to other isomers[12]. This provides a clear way to distinguish ortho-hydroxy aldehydes.
-
3-hydroxy-2,6-dimethoxybenzaldehyde vs. 3-Hydroxybenzaldehyde: The addition of two electron-donating methoxy groups in the 2 and 6 positions increases the electron density on the ring. This effect slightly influences the carbonyl bond, but the primary differentiation will be the strong aryl ether C-O stretch around 1250 cm⁻¹ and the prominent aliphatic C-H stretches below 3000 cm⁻¹, which are absent in 3-hydroxybenzaldehyde.
-
3-hydroxy-2,6-dimethoxybenzaldehyde vs. Syringaldehyde: Both are isomers. However, the steric hindrance from the two ortho-methoxy groups in syringaldehyde can influence the planarity of the aldehyde group with the ring, subtly affecting the conjugation and thus the C=O frequency. The key distinction lies in the substitution pattern, which can be further confirmed by analyzing the C-H out-of-plane bending region (900-675 cm⁻¹) in the fingerprint region of the spectrum[1].
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the standard procedure for preparing a solid sample for FTIR analysis using the Potassium Bromide (KBr) pellet technique. This method is self-validating; a transparent, non-fracturing pellet is indicative of a well-prepared sample.
Methodology: KBr Pellet Preparation
-
Sample Preparation: Dry the analyte (3-hydroxy-2,6-dimethoxybenzaldehyde) and spectroscopic grade KBr powder in an oven at 110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorbance. Store in a desiccator until use.
-
Grinding & Mixing: Add approximately 1-2 mg of the analyte to 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly with a pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is critical to minimize scattering of the IR beam.
-
Pellet Formation: Transfer a portion of the mixture into the collar of a KBr pellet press. Distribute the powder evenly. Place the assembly into a hydraulic press.
-
Pressing: Evacuate the die assembly under vacuum for 2-3 minutes to remove trapped air, which can cause the pellet to be opaque. Apply pressure (typically 8-10 tons) for 2-3 minutes[12].
-
Pellet Release & Mounting: Carefully release the pressure and disassemble the die. A high-quality pellet will be thin and transparent or translucent. Mount the pellet in the spectrometer's sample holder.
-
Spectrum Acquisition: Place the holder in the FTIR spectrometer. Acquire a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Logical Workflow for Spectral Interpretation
Confirming the structure of 3-hydroxy-2,6-dimethoxybenzaldehyde requires a logical, step-wise examination of the IR spectrum. The following decision-making flow illustrates how to systematically use key spectral regions to arrive at an unambiguous identification and rule out alternatives.
Caption: Decision workflow for the IR spectral identification of the target molecule.
References
-
Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. (n.d.). JETIR.org. Retrieved from [Link]
-
High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. (2021). Physical Chemistry Chemical Physics, 23(14), 8549-8556. Retrieved from [Link]
-
Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
IR Chart. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
IR Absorption Table. (n.d.). University of Puget Sound. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]
-
The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. Retrieved from [Link]
-
High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. (2021). Physical Chemistry Chemical Physics, 23(14), 8549–8556. Retrieved from [Link]
-
Harmonic and fundamental vibrational frequencies determined the three... (n.d.). ResearchGate. Retrieved from [Link]
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Benzaldehyde, 3-hydroxy-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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2,6-Dimethoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
3-Hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Hydroxy-Dimethoxybenzaldehydes
Introduction
Mass spectrometry (MS) stands as a cornerstone of modern analytical chemistry, prized for its sensitivity and its unparalleled ability to elucidate molecular structures by analyzing how molecules break apart.[1][2] When a molecule is ionized, it forms a molecular ion that is often energetically unstable, causing it to decompose into a predictable constellation of smaller, charged fragments. This fragmentation pattern serves as a molecular fingerprint, providing rich structural information.[1]
This guide focuses on a specific class of aromatic compounds: hydroxy-dimethoxybenzaldehydes. These molecules, which include common isomers like vanillin and syringaldehyde, are not merely laboratory curiosities. They are integral components of natural products, flavor chemistry, and are key structural motifs in lignin, one of the most abundant biopolymers on Earth.[3][4] Understanding their behavior under mass spectrometric analysis is crucial for researchers in fields ranging from food science to biofuel development.
The objective of this guide is to provide a detailed, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of key hydroxy-dimethoxybenzaldehyde isomers. We will delve into the fundamental fragmentation mechanisms of the benzaldehyde core, explore the profound influence of hydroxyl and methoxy substituents, and illustrate how the placement of these groups around the aromatic ring dictates the fragmentation pathways, allowing for the confident differentiation of isomers.
The Foundation: Fragmentation of the Benzaldehyde Core
To understand the fragmentation of substituted benzaldehydes, we must first examine the behavior of the parent structure, benzaldehyde (C₇H₆O, MW: 106). Aromatic systems are inherently stable, which often results in a prominent molecular ion peak (M⁺•) in the mass spectrum.[5][6]
The primary fragmentation events for benzaldehyde are well-characterized and driven by the formation of highly stable ions:
-
Loss of a Hydrogen Radical ([M-H]⁺): The most facile fragmentation is the loss of the aldehydic hydrogen radical (H•), resulting in the formation of the highly resonance-stabilized benzoyl cation at m/z 105. This peak is often very intense.[2][5][7]
-
Loss of the Aldehyde Group ([M-CHO]⁺): Cleavage of the bond between the aromatic ring and the carbonyl carbon leads to the loss of a neutral formyl radical (•CHO), generating the phenyl cation at m/z 77. This is frequently the base peak in the spectrum of benzaldehyde.[5][7]
-
Loss of Carbon Monoxide ([M-H-CO]⁺): Following the initial loss of a hydrogen radical, the resulting benzoyl cation (m/z 105) can subsequently lose a neutral molecule of carbon monoxide (CO) to form the same phenyl cation at m/z 77.[7][8]
The Influence of Hydroxyl (-OH) and Methoxy (-OCH₃) Substituents
The addition of electron-donating groups like hydroxyl and methoxy to the aromatic ring significantly alters the fragmentation pathways. These groups influence fragmentation in two primary ways:
-
Stabilizing the Molecular Ion: Their electron-donating nature helps to delocalize the positive charge of the radical cation, often leading to a more intense molecular ion peak compared to unsubstituted analogs.
-
Introducing New Fragmentation Channels: The substituents themselves provide new, low-energy pathways for fragmentation.
The methoxy group is particularly active, undergoing two characteristic fragmentation reactions:
-
Loss of a Methyl Radical ([M-CH₃]⁺): A primary and highly diagnostic fragmentation is the cleavage of the O–CH₃ bond, leading to the loss of a methyl radical (•CH₃, 15 Da). This creates a stable phenoxide-type ion.
-
Loss of Formaldehyde ([M-CH₂O]⁺): A rearrangement process can lead to the elimination of a neutral formaldehyde molecule (CH₂O, 30 Da).
Comparative Fragmentation Analysis of Key Isomers
The true power of mass spectrometry lies in its ability to distinguish between isomers. The fragmentation pattern is exquisitely sensitive to the positions of the hydroxyl and methoxy groups on the benzaldehyde ring. Let's compare two of the most significant isomers: Vanillin (4-hydroxy-3-methoxybenzaldehyde) and Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) . Both have a molecular weight of 182.17 g/mol (C₉H₁₀O₄).
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
Vanillin is a classic example where the substituent positions create a distinct fragmentation signature.[9][10] The molecular ion at m/z 152 (for C₈H₈O₃) is prominent.
-
Primary Fragmentation:
-
[M-H]⁺ at m/z 151: Loss of the aldehydic hydrogen is a dominant pathway.
-
[M-CH₃]⁺ at m/z 137: Loss of a methyl radical from the methoxy group is a key diagnostic peak, forming a stable quinone-like structure.
-
-
Secondary Fragmentation:
-
The [M-CH₃]⁺ ion at m/z 137 readily loses a molecule of carbon monoxide (CO) to yield a fragment at m/z 109 .
-
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)
Syringaldehyde (MW: 182) contains two methoxy groups flanking the hydroxyl group, leading to a different fragmentation cascade. The NIST library spectrum for syringaldehyde provides an excellent reference for its behavior.[4]
-
Primary Fragmentation:
-
Molecular Ion (M⁺•) at m/z 182: The molecular ion is clearly visible and serves as the parent for all subsequent fragments.
-
[M-CH₃]⁺ at m/z 167: The most significant initial fragmentation is the loss of a single methyl radical (•CH₃) from one of the two equivalent methoxy groups. This is typically the base peak in the spectrum. The stability of the resulting ion is enhanced by the presence of the second methoxy and the hydroxyl group.
-
-
Secondary Fragmentation:
-
[M-CH₃-CO]⁺ at m/z 139: The fragment at m/z 167 undergoes a subsequent loss of carbon monoxide (CO) from the aldehyde group, producing a strong peak at m/z 139.
-
The following table summarizes the key diagnostic ions for differentiating these isomers.
| Fragment Ion | Proposed Structure | Vanillin (m/z) | Syringaldehyde (m/z) | Rationale |
| [M]⁺• | Molecular Ion | 152 | 182 | Represents the intact molecule. |
| [M-H]⁺ | Loss of Aldehydic H• | 151 | 181 | Common aldehyde fragmentation. |
| [M-CH₃]⁺ | Loss of Methyl Radical | 137 | 167 (Base Peak) | Highly diagnostic loss from the methoxy group(s). |
| [M-CH₃-CO]⁺ | Subsequent Loss of CO | 109 | 139 | Loss of CO from the [M-CH₃]⁺ ion. |
Fragmentation Pathway Diagrams
The logical flow of these fragmentation events can be visualized using diagrams.
Caption: Proposed EI fragmentation pathway for Syringaldehyde.
Experimental Protocol: GC-MS Analysis
To obtain high-quality, reproducible mass spectra for these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The following protocol provides a robust workflow.
Rationale for Derivatization
Expertise & Experience: While these compounds can be analyzed in their native form, the presence of a phenolic hydroxyl group can lead to poor chromatographic performance (e.g., peak tailing) due to interactions with the GC column. To ensure sharp, symmetrical peaks and improve volatility, derivatization is highly recommended. [11][12]Trimethylsilylation (TMS) is a common and effective strategy, converting the acidic -OH proton into a non-polar -O-Si(CH₃)₃ group. [12][13]This protocol will proceed with TMS derivatization.
Step-by-Step Methodology
Trustworthiness: Each step is designed to ensure analytical rigor. A solvent blank and a known standard should be run with every batch to validate system performance and confirm fragment identities.
-
Standard Preparation:
-
Accurately weigh ~1 mg of the hydroxy-dimethoxybenzaldehyde standard and dissolve it in 1 mL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) in a 2 mL autosampler vial. Pyridine is often preferred as it can act as an acid scavenger during derivatization.
-
-
Derivatization:
-
Add 100 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the vial. [11] * Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete reaction.
-
Allow the vial to cool to room temperature before analysis. The sample is now ready for injection.
-
-
GC-MS Instrumentation and Parameters:
-
GC System: Agilent 7890 or equivalent.
-
MS System: Agilent 5977 or equivalent single quadrupole mass spectrometer.
-
Injector:
-
Mode: Splitless (for high sensitivity with trace samples) or Split (e.g., 20:1, for more concentrated samples).
-
Temperature: 250°C. Causality: This temperature ensures rapid volatilization of the derivatized analyte without causing thermal degradation.
-
-
Column:
-
Type: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. Causality: This is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds.
-
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes. Causality: This program provides good separation of the analyte from solvent and potential impurities while ensuring it elutes in a reasonable time.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. Causality: This is the industry standard energy that provides reproducible fragmentation patterns that are comparable to established spectral libraries like NIST. [14] * Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40 - 500. Causality: This range covers the expected molecular ions and all significant fragments of the TMS-derivatized compounds.
-
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the derivatized analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion ([M]⁺•) of the TMS derivative (e.g., for syringaldehyde, C₁₂H₁₈O₄Si, MW = 254).
-
Identify the characteristic fragment ions. For TMS derivatives, a prominent ion at m/z 73 ([Si(CH₃)₃]⁺) is a definitive indicator of successful derivatization. [12]The base peak is often the [M-15]⁺ ion, resulting from the loss of a methyl group from the stable TMS moiety.
-
Compare the acquired spectrum against a spectral library (NIST/Wiley) for confirmation.
-
Workflow Diagram
Caption: Standard workflow for GC-MS analysis with derivatization.
References
-
ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]
-
University of Regensburg. Mass spectrometry. Available from: [Link]
-
Chinese Journal of Chromatography. MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. Available from: [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Available from: [Link]
-
Reddit. Mass spectrum for 4-methoxybenzaldehyde. Available from: [Link]
-
ACS Publications. Mass Spectra of Aromatic Esters. Analytical Chemistry. Available from: [Link]
-
PubMed. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Available from: [Link]
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Available from: [Link]
-
ResearchGate. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Available from: [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available from: [Link]
-
YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Available from: [Link]
-
ResearchGate. (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Available from: [Link]
-
ResearchGate. Fragmentation products derived from 2-methoxybenzaldehyde (3) at 800 °C. Available from: [Link]
-
Scribd. Fragmentation of BENZALDEHYDE (Maina). Available from: [Link]
-
RSC Publishing. (2024). Vibrational and electronic spectra of protonated vanillin: exploring protonation sites and isomerisation. Available from: [Link]
-
CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Available from: [Link]
-
iris@unitn. (2025). Authentic Aroma and Compound-Specific Isotope Ratios (13C, 2H) Profiles of Vanilla Pods (V. planifolia and V. tahitensis). Available from: [Link]
-
RSC Publishing. (2024). Vibrational and electronic spectra of protonated vanillin. Available from: [Link]
-
NIH. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Available from: [Link]
-
MDPI. Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Available from: [Link]
-
NIST WebBook. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Available from: [Link]
-
NIH. MASS SPECTROMETRY OF FATTY ALDEHYDES. Available from: [Link]
-
PubMed. (1980). Mass spectrometry of ring D hydroxylated 3-methoxy-1,3,5(10)-estratrienes. Available from: [Link]
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Technical Comparison: 2,6-Dimethoxybenzaldehyde vs. 3-Hydroxy-2,6-dimethoxybenzaldehyde
[1][2][3][4][5][6][7]
Executive Summary
2,6-Dimethoxybenzaldehyde (2,6-DMB) is a sterically congested, electron-rich aromatic aldehyde primarily used as a scaffold for constructing heterocyclic pharmacophores (e.g., flavones, dihydropyridines).[1] Its reactivity is defined by the "molecular cleft" created by the two ortho-methoxy groups, which shield the carbonyl carbon.
3-Hydroxy-2,6-dimethoxybenzaldehyde (3-OH-2,6-DMB) is a specialized, functionalized derivative. The introduction of the hydroxyl group at the 3-position breaks the electronic symmetry of the parent molecule, introduces acidity (pKa ~8.9–9.5), and provides an orthogonal handle for further diversification. While 2,6-DMB is a commodity building block, 3-OH-2,6-DMB is a high-value intermediate often employed in the total synthesis of complex polyketides and phenylpropanoids.
Part 1: Structural & Physicochemical Profile[9]
The primary differentiator is the 3-hydroxyl group, which fundamentally alters the solubility profile and electronic distribution of the benzene ring.
Comparative Data Table
| Feature | 2,6-Dimethoxybenzaldehyde | 3-Hydroxy-2,6-dimethoxybenzaldehyde |
| CAS Number | 3392-97-0 | 80832-62-8 |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₄ |
| Molecular Weight | 166.17 g/mol | 198.17 g/mol |
| Melting Point | 96–98 °C [1] | 93–94 °C [2] |
| Acidity (pKa) | Neutral (Non-ionizable) | ~8.9 (Phenolic OH) |
| LogP (Calc) | ~1.6 (Lipophilic) | ~1.1 (Amphiphilic) |
| Solubility | Soluble in DCM, EtOAc, Alcohol.[2][3][4] Insoluble in water. | Soluble in Alcohols, DMSO. Soluble in aq. NaOH (Phenolate formation). |
| Electronic Character | Electron-rich; Carbonyl deactivated by resonance. | Highly electron-rich; Activated at C4/C5 for EAS. |
Electronic & Steric Analysis
-
2,6-DMB: The two methoxy groups exert a strong +M (mesomeric) effect, increasing electron density in the ring. However, they also create significant steric hindrance around the aldehyde carbonyl, making nucleophilic attack (e.g., Grignard addition, condensation) slower compared to unsubstituted benzaldehyde.
-
3-OH-2,6-DMB: The 3-OH group acts as an additional activating group. Crucially, it allows for intramolecular hydrogen bonding with the adjacent 2-methoxy oxygen or the carbonyl oxygen (depending on rotamer conformation), which can influence the stability of intermediates during synthesis.
Part 2: Synthetic Utility & Reactivity
The "Molecular Cleft" Effect (2,6-DMB)
In 2,6-DMB, the aldehyde is flanked by two bulky methoxy groups. This steric environment dictates its reactivity:
-
Knoevenagel Condensation: Requires forcing conditions (higher heat, stronger catalysts like TiCl₄/Pyridine) to overcome steric repulsion.
-
Oxidation: Readily oxidized to 2,6-dimethoxybenzoic acid, a precursor for ester-based local anesthetics.
Orthogonal Functionalization (3-OH-2,6-DMB)
The 3-hydroxy variant offers a "dual-handle" system:
-
Phenolic Reactivity: The OH group can be selectively alkylated (ether synthesis), acylated, or used as a directing group for further halogenation.
-
Regioselectivity: In Electrophilic Aromatic Substitution (EAS), the 3-OH group directs incoming electrophiles to the 4-position (ortho to OH, para to 2-OMe), whereas 2,6-DMB typically directs to the 3-position (meta to CHO).
Reactivity Flowchart
The following diagram illustrates the divergent synthetic pathways accessible from these two compounds.
Figure 1: Divergent reactivity profiles. 2,6-DMB is primarily an electrophile, while 3-OH-2,6-DMB possesses amphiphilic reactivity.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2,6-Dimethoxybenzaldehyde (Lithiation Route)
Rationale: Direct formylation of 1,3-dimethoxybenzene is the most efficient route to 2,6-DMB, utilizing the "ortho-lithiation" effect.
Reagents: 1,3-Dimethoxybenzene, n-Butyllithium (n-BuLi), DMF, THF.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve 1,3-dimethoxybenzene (10.0 mmol) in anhydrous THF (50 mL).
-
Lithiation: Cool to -78°C (Dry ice/Acetone bath). Add n-BuLi (11.0 mmol, 1.1 eq) dropwise over 20 minutes.
-
Note: The solution will turn yellow/orange, indicating the formation of the 2-lithio species stabilized by the adjacent methoxy oxygens.
-
-
Formylation: Stir for 1 hour at -78°C. Add anhydrous DMF (15.0 mmol) dropwise.
-
Quench: Allow to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc to yield off-white crystals (MP: 96-98°C).
Protocol B: Selective Functionalization of 3-OH-2,6-DMB
Rationale: This protocol demonstrates the utility of the 3-OH group for introducing complex side chains (e.g., prenyl groups for natural product synthesis) without affecting the aldehyde.
Reagents: 3-Hydroxy-2,6-dimethoxybenzaldehyde, Allyl Bromide (or Prenyl Bromide), K₂CO₃, Acetone.
-
Dissolution: Dissolve 3-OH-2,6-DMB (1.0 mmol) in acetone (10 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 mmol). Stir at RT for 15 minutes. The mixture may turn bright yellow due to phenolate formation.
-
Alkylation: Add Allyl Bromide (1.2 mmol) dropwise.
-
Reflux: Heat to reflux (60°C) for 4 hours. Monitor by TLC (the product will be less polar than the starting phenol).
-
Isolation: Filter off inorganic salts. Evaporate solvent.[5][6]
-
Result: The resulting 3-allyloxy-2,6-dimethoxybenzaldehyde is obtained quantitatively and can be used directly in Claisen rearrangements to access C-alkylated derivatives.
Part 4: Biological & Pharmaceutical Relevance
2,6-Dimethoxybenzaldehyde[1][2][4][10][12][13][14][15]
-
Pharmacophore: Serves as the "A-ring" precursor for Flavones and Chalcones with anti-inflammatory activity.
-
Antifungal Agents: Derivatives synthesized via condensation with thiazolidinones have shown efficacy against Candida albicans [3].
3-Hydroxy-2,6-dimethoxybenzaldehyde[1][2][3][4][5][6][7][10][14][16]
-
Natural Product Synthesis: This specific substitution pattern is a critical intermediate in the synthesis of Visnagin and Khellin analogues (furochromones used as vasodilators).
-
Polyketide Mimics: The 3-OH group allows researchers to mimic the biogenetic oxidation patterns found in plant metabolites, making it a valuable probe in biosynthetic studies [2].
References
-
Sigma-Aldrich. (2025). Product Specification: 2,6-Dimethoxybenzaldehyde. Link
-
University of Western Australia. (2012). Studies into the Total Syntheses of Various Natural Products. (Thesis describing the synthesis and characterization of Compound 183: 3-Hydroxy-2,6-dimethoxybenzaldehyde). Link
-
BenchChem. (2025). Application Notes: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles. Link
-
PubChem. (2025). Compound Summary: 2,6-Dimethoxybenzaldehyde (CID 96404).[7] Link
-
BLD Pharm. (2025).[8] Product Catalog: 3-Hydroxy-2,6-dimethoxybenzaldehyde (CAS 80832-62-8).[9][10][11][2][3][12][13][4][14][8] Link
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- 4. 105827-22-3|3,6-Dihydroxy-2,4-dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide [mdpi.com]
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- 14. 492-88-6|3-Ethoxysalicylaldehyde|BLD Pharm [bldpharm.com]
Comparative Spectroscopic Guide: 3-Hydroxy-2,6-dimethoxybenzaldehyde
Executive Summary
Objective: To define the UV-Vis absorption characteristics of 3-hydroxy-2,6-dimethoxybenzaldehyde (CAS 80832-62-8) through comparative analysis with its structural isomers and parent compounds.
Core Insight: Unlike its planar isomer Syringaldehyde (
Structural & Spectroscopic Analysis[1][2][3][4][5]
The Steric Inhibition of Resonance
The spectral distinctiveness of 3-hydroxy-2,6-dimethoxybenzaldehyde arises from the conflict between electronic conjugation and steric hindrance.
-
Planar Systems (e.g., Syringaldehyde): The carbonyl group aligns with the benzene ring, allowing full delocalization of electrons from the 4-OH and 3,5-OMe groups into the carbonyl
orbital. This lowers the energy gap, resulting in a bathochromic (red) shift ( nm). -
Non-Planar Systems (Target Compound): The 2,6-dimethoxy substituents create significant steric crowding. To minimize repulsion, the carbonyl group rotates out of the benzene plane. This decouples the
-system, resembling the spectrum of a less conjugated anisole derivative rather than a fully conjugated benzaldehyde.
Comparative Absorption Data
The following table contrasts the target compound with established benchmarks to guide identification.
| Compound | Substitution Pattern | Electronic Origin | |
| Syringaldehyde | 4-OH, 3,5-OMe | 308 nm | Full planar conjugation (Reference Standard) |
| 2,6-Dimethoxybenzaldehyde | 2,6-OMe | ~235 nm, 275 nm (sh) | Sterically inhibited conjugation; "B-band" dominates |
| 3-Hydroxy-2,6-dimethoxybenzaldehyde | 3-OH, 2,6-OMe | 275–290 nm (Predicted) | 3-OH adds auxochromic shift to the 2,6-parent, but lacks planar resonance |
| Vanillin | 4-OH, 3-OMe | 310 nm | Planar, strong conjugation |
Note: "sh" denotes a shoulder peak. The 3-OH group acts as an auxochrome, likely shifting the 2,6-parent's 275 nm band slightly red, but it cannot restore the >300 nm band seen in planar isomers.
Visualizing the Steric Mechanism
The following diagram illustrates the structural causality behind the spectral shift.
Caption: Logical flow comparing the planar conjugation of Syringaldehyde with the sterically hindered (twisted) state of the target compound.
Experimental Protocol: Determination of
Since specific literature data for this isomer is rare compared to Syringaldehyde, researchers must empirically validate the
Materials
-
Solvent: HPLC-grade Methanol (Cut-off < 205 nm).
-
Buffer (Optional): 10 mM Phosphate buffer (pH 7.4) for physiological relevance.
-
Base: 0.1 M NaOH (to observe phenolate shift).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Dissolve 1.0 mg of 3-hydroxy-2,6-dimethoxybenzaldehyde in 10 mL Methanol.
-
Concentration: ~0.5 mM.
-
Checkpoint: Ensure complete dissolution; sonicate if necessary.
-
-
Working Standard Dilution:
-
Dilute 100
L of Stock into 2.9 mL Methanol. -
Final Concentration: ~16
M (Ideal for Abs 0.1–1.0 range).
-
-
Baseline Correction:
-
Fill dual cuvettes with pure Methanol. Run "Auto-Zero" / "Blank" from 200–400 nm.
-
-
Spectral Scan (Neutral):
-
Scan the sample from 200–400 nm.
-
Data Point: Record
and Absorbance ( ). -
Validation: If
, dilute further to avoid non-linear Beer-Lambert behavior.
-
-
Bathochromic Shift Test (Ionization):
-
Add 10
L of 0.1 M NaOH to the cuvette. Mix gently. -
Rescan immediately.
-
Expectation: The phenolic -OH deprotonates to -O
. This increases electron density, causing a Red Shift (Bathochromic) of 20–50 nm. This confirms the presence of the free phenolic group at position 3.
-
Synthesis & Application Context
While Syringaldehyde is a lignin degradation product, 3-hydroxy-2,6-dimethoxybenzaldehyde is typically a synthetic intermediate. It is often synthesized via:
-
Vilsmeier-Haack Formylation of 1,3-dimethoxy-2-hydroxybenzene (though regioselectivity often favors the 4-position, requiring blocking groups).
-
Oxidation of corresponding benzyl alcohols.
Key Application:
-
Structure-Activity Relationship (SAR) Studies: Used to probe the "ortho-effect" in drug design, specifically how steric bulk affects receptor binding compared to planar analogs.
-
Impurity Profiling: It may appear as a regioisomer impurity during the synthesis of 2,6-dimethoxybenzaldehyde or Syringaldehyde derivatives.
References
-
BenchChem. (2025).[1][2] Comparison of spectroscopic properties of dimethoxybenzaldehyde isomers. Retrieved from
-
NIST Chemistry WebBook. (2025). Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (Syringaldehyde) UV Spectrum. Retrieved from
-
Sigma-Aldrich. (2025). 2,6-Dimethoxybenzaldehyde Product Specification & Spectral Data. Retrieved from
-
PubChem. (2025). Compound Summary: 3-Hydroxy-2,6-dimethoxybenzaldehyde (CAS 80832-62-8).[3][4][5] Retrieved from
-
University of Western Australia. (2011). Studies into the Total Syntheses of Natural Products (Compound 183 Characterization). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
